A2A receptor antagonist 3
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C26H26N6O2 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |
InChIキー |
ICIFFGNFPYKGTD-KRWDZBQOSA-N |
異性体SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |
正規SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of A2A Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of Adenosine (B11128) A2A receptor antagonists. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for their characterization, and a comparative analysis of the binding and functional potencies of key antagonist compounds. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the A2A receptor.
Introduction to the A2A Receptor and its Antagonists
The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, particularly in the striatum, as well as in immune cells and platelets. It plays a crucial role in modulating neurotransmission, inflammatory responses, and cardiovascular function. The endogenous ligand for the A2AR is adenosine, a purine (B94841) nucleoside that acts as a neuromodulator.
A2A receptor antagonists are a class of compounds that competitively bind to the A2AR, blocking the effects of adenosine. This blockade has significant therapeutic implications, most notably in the treatment of Parkinson's disease, where antagonists can potentiate dopaminergic signaling. Furthermore, their immunomodulatory properties are being actively investigated for applications in immuno-oncology. Understanding the precise mechanism by which these antagonists exert their effects is paramount for the rational design and development of new and improved therapeutic agents.
The A2A Receptor Signaling Cascade
The canonical signaling pathway of the A2A receptor involves its coupling to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
A2A receptor antagonists physically occupy the adenosine binding site on the receptor, preventing the binding of adenosine and subsequent activation of this Gs-coupled signaling cascade. This results in a reduction of intracellular cAMP levels and a dampening of PKA-mediated signaling.
Beyond the canonical pathway, A2A receptor activation can also modulate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2, p38, JNK). The antagonism of these effects is an area of ongoing research.
Interaction with Dopamine (B1211576) D2 Receptors
A critical aspect of the A2A receptor's mechanism of action, particularly in the central nervous system, is its intimate and antagonistic relationship with the dopamine D2 receptor (D2R). A2A and D2 receptors are co-localized in striatopallidal neurons and can form heterodimers. This physical association allows for allosteric modulation between the two receptors.
Activation of the A2A receptor by adenosine has been shown to decrease the affinity of dopamine for the D2 receptor, thereby dampening dopaminergic signaling. A2A receptor antagonists, by blocking this effect, can restore and even enhance D2 receptor function. This synergistic effect is a cornerstone of their therapeutic benefit in Parkinson's disease, where they are often used as an adjunct therapy to L-DOPA.
Quantitative Analysis of A2A Receptor Antagonists
The efficacy and selectivity of A2A receptor antagonists are quantified through various in vitro assays. The most common parameters are the inhibitory constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays, such as cAMP accumulation assays. The following tables summarize these values for several well-characterized A2A receptor antagonists.
Table 1: Binding Affinities (Ki) of Selective A2A Receptor Antagonists
| Compound | Human A2A Ki (nM) | Species | Radioligand | Reference(s) |
| Istradefylline (KW-6002) | 2.2 | Human | [3H]CGS 21680 | [1] |
| Preladenant (SCH 420814) | 1.1 | Human | [3H]ZM241385 | [2] |
| Tozadenant (SYN-115) | 4.9 - 11.5 | Human | Not Specified | [1] |
| ZM241385 | 0.8 - 1.4 | Human | [3H]ZM241385 | [3] |
| SCH 58261 | 1.2 - 1.3 | Rat | [3H]CGS 21680 | [4][5] |
Table 2: Functional Potencies (IC50) of Selective A2A Receptor Antagonists in cAMP Assays
| Compound | Human A2A IC50 (nM) | Cell Line | Agonist Used | Reference(s) |
| Istradefylline (KW-6002) | 1.94 (µg/mL) | Not Specified | Not Specified | [6] |
| Preladenant (SCH 420814) | Not Specified | Not Specified | Not Specified | |
| Tozadenant (SYN-115) | Not Specified | Not Specified | Not Specified | |
| ZM241385 | 54 | Not Specified | Not Specified | [7] |
| SCH 58261 | 15 - 17 | Not Specified | Not Specified | [7][8][9] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a test compound for the A2A receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the A2A receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385 or [3H]SCH 58261).
-
Unlabeled A2A receptor antagonist for determining non-specific binding (e.g., ZM241385).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an A2A receptor antagonist to inhibit the agonist-induced production of intracellular cAMP.
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test A2A receptor antagonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
In Vivo Microdialysis
This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions, such as the striatum, in freely moving animals. It is a powerful tool to assess the effects of A2A receptor antagonists on dopaminergic and glutamatergic neurotransmission.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Test A2A receptor antagonist.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer the A2A receptor antagonist, either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, its metabolites (DOPAC and HVA), and other neurotransmitters (e.g., glutamate) in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the data as a percentage change from the baseline neurotransmitter levels.
Conclusion
The mechanism of action of A2A receptor antagonists is centered on their ability to competitively block the binding of endogenous adenosine to the A2A receptor. This leads to a downstream cascade of events, including the attenuation of the canonical Gs/cAMP/PKA signaling pathway and the potentiation of dopamine D2 receptor function through the disruption of A2A-D2 receptor heterodimers. The quantitative characterization of these antagonists through in vitro and in vivo experimental models is essential for understanding their therapeutic potential. This technical guide provides a foundational understanding of these core principles and methodologies, serving as a resource for the continued exploration and development of A2A receptor-targeted therapies.
References
- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. [3H]SCH 58261, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
A2A receptor antagonist 3 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2A adenosine (B11128) receptor (A2AR) has emerged as a significant therapeutic target for a variety of pathophysiological conditions, most notably Parkinson's disease and, more recently, in the burgeoning field of immuno-oncology.[1][2][3] As a G-protein coupled receptor (GPCR), the A2AR is primarily coupled to the Gs alpha subunit, and its activation by the endogenous ligand adenosine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[4][5][6][7] This signaling plays a crucial role in modulating various physiological processes. In the central nervous system, A2AR antagonists can counteract the inhibitory effects of adenosine on dopamine (B1211576) signaling, offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[1][3] In the tumor microenvironment, high levels of adenosine suppress immune cell activity through A2AR activation; thus, antagonists can restore anti-tumor immunity.[7][8]
The development of potent and selective A2AR antagonists has been a major focus of medicinal chemistry research.[2] Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features required for high-affinity binding and selectivity against other adenosine receptor subtypes (A1, A2B, and A3).[9] This technical guide provides a comprehensive overview of the SAR of major classes of A2A receptor antagonists, details the experimental protocols used to characterize these compounds, and visualizes the core signaling pathways and experimental workflows.
A2A Receptor Signaling Pathway
The canonical signaling pathway for the A2A receptor involves its coupling to a Gs protein.[5] Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[4][10] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as the cAMP responsive element-binding protein (CREB).[4][5] This pathway can influence gene expression and various cellular functions.[6] The A2AR can also signal through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2.[4]
Structure-Activity Relationships of A2A Receptor Antagonists
The SAR of A2A receptor antagonists has been extensively explored, leading to the classification of these compounds into two main categories: xanthine-based and non-xanthine-based derivatives.[1][11]
Xanthine-Based Antagonists
Caffeine (B1668208) and theophylline (B1681296) are naturally occurring xanthines that act as non-selective adenosine receptor antagonists.[1][12] SAR studies on the xanthine (B1682287) scaffold have focused on modifications at the N1, N3, N7, and C8 positions to enhance potency and selectivity for the A2AR.
Key SAR insights for xanthine derivatives include:
-
N1 and N3 Positions: Substitution with larger alkyl groups, such as propyl, generally increases affinity compared to the methyl groups found in caffeine and theophylline.[12]
-
C8 Position: This position is critical for A2AR affinity and selectivity. Introduction of bulky and lipophilic substituents, such as styryl or other aromatic moieties, is a key feature of potent A2AR antagonists.[9] For instance, (E)-8-styrylxanthines have shown high binding affinities.[9] Istradefylline (KW-6002), an approved drug for Parkinson's disease, is a notable example of a C8-substituted xanthine derivative.[1][3]
| Compound Class | R1 | R3 | R8-Substituent | A2A Ki (nM) | Reference |
| (E)-8-Styrylxanthine | Ethyl | Ethyl | (E)-2-(3-(Trifluoromethyl)phenyl)vinyl | 11.9 | [9] |
| Istradefylline (KW-6002) | Ethyl | Propyl | (E)-2-(3,4-dimethoxyphenyl)vinyl | 2.2 | [13] |
| 8-Chloropropoxyphenylxanthine | Methyl | Methyl | 3-chloropropoxy | 750 (for 9b) | [14] |
Table 1: SAR of Xanthine-Based A2A Receptor Antagonists
Non-Xanthine-Based Antagonists
Non-xanthine antagonists encompass a diverse range of heterocyclic scaffolds, which can be broadly categorized as monocyclic, bicyclic, and tricyclic systems.[1][11]
Triazolotriazine Derivatives: This class of compounds has yielded some of the most potent and selective A2A receptor antagonists. ZM241385 is a seminal example, serving as a valuable research tool and a lead for further optimization.[15] SAR studies on the triazolotriazine core have explored various substitutions. For example, bicyclic piperazine (B1678402) derivatives of triazolotriazine have demonstrated high affinity and selectivity.[16]
| Compound | Core Scaffold | Key Substituents | A2A Ki (nM) | Selectivity vs A1 | Reference |
| ZM241385 | Triazolotriazine | 2-(2-furanyl)ethylamino, 4-methoxyphenyl | 1.6 | High | [15] |
| Compound 26h | Triazolotriazine | Bicyclic piperazine derivative | 0.2 | 16,500-fold | [16] |
| Compound 13 | Triazolotriazine | 2-((4-aminophenyl)thio)-5-amino | High Affinity | - | [17] |
Table 2: SAR of Triazolotriazine-Based A2A Receptor Antagonists
Other Heterocyclic Scaffolds: A variety of other heterocyclic systems, including purines, pyrimidines, and triazines, have been investigated as A2A receptor antagonists.[18][19] The purine (B94841) core, for instance, has proven to be a versatile scaffold for developing potent antagonists.[19]
| Compound Class | Core Scaffold | A2A Ki (nM) | Reference |
| 1,2,4-Triazine Derivatives | 1,2,4-Triazine | - (pKi = 6.93 for parent) | [18] |
| Purine Derivatives | 9-Ethylpurine | Low nanomolar | [19] |
| Adenosine Derivatives (5d) | 2,8-Disubstituted-adenosine | 7.7 | [20] |
Table 3: SAR of Other Non-Xanthine A2A Receptor Antagonists
Experimental Protocols
The characterization of A2A receptor antagonists relies on a combination of binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[21]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[21]
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes.[22]
-
Resuspend the membrane pellet in a suitable assay buffer.[22]
2. Binding Reaction:
-
In assay tubes, add the cell membrane preparation, a radiolabeled A2A receptor ligand (e.g., [3H]CGS21680), and varying concentrations of the unlabeled test compound.[23]
-
For determining non-specific binding, a high concentration of a known A2A receptor ligand (e.g., NECA) is added to a set of tubes.[23]
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[23]
3. Termination and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.[24]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]
-
Measure the radioactivity retained on the filters using a scintillation counter.[21]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[21]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[25]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
cAMP Functional Assay
This assay determines whether a compound acts as an antagonist by measuring its ability to inhibit the production of cAMP stimulated by an A2A receptor agonist.[7][10]
1. Cell Culture and Treatment:
-
Seed A2A receptor-expressing cells in multi-well plates.[23]
-
Pre-treat the cells with the test antagonist at various concentrations for a defined period.
-
Stimulate the cells with a known A2A receptor agonist (e.g., NECA or CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[23]
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[10]
3. Data Analysis:
-
Generate a dose-response curve for the antagonist's inhibition of the agonist-stimulated cAMP production.[7]
-
Determine the IC50 value of the antagonist using non-linear regression analysis.[7]
Conclusion
The development of A2A receptor antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships for different chemical scaffolds is paramount for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The xanthine and triazolotriazine cores have proven to be particularly fruitful starting points for the development of potent A2A antagonists. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these compounds. As our understanding of the A2A receptor's role in various diseases continues to expand, the application of these SAR principles and experimental methodologies will be crucial in advancing new therapies to the clinic.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Development of Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: A Recent Update and Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 9. The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient route to xanthine based A2A adenosine receptor antagonists and functional derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New A2A adenosine receptor antagonists: a structure-based upside-down interaction in the receptor cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine A2A Receptor Antagonists: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of antagonists targeting the adenosine (B11128) A2A receptor (A2AAR), a critical G-protein coupled receptor (GPCR) involved in a multitude of physiological processes. Understanding the quantitative and kinetic aspects of antagonist binding is paramount for the rational design and development of novel therapeutics for conditions such as Parkinson's disease, cancer, and inflammatory disorders. This document summarizes key binding data, details common experimental methodologies, and visualizes essential pathways and workflows.
Core Concepts in A2A Receptor Antagonist Binding
The interaction between an antagonist and the A2A receptor is characterized by two primary parameters: binding affinity and binding kinetics.
-
Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity.
-
Binding Kinetics describes the rates at which an antagonist associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) the receptor. These kinetic parameters determine the time an antagonist resides on the receptor (residence time = 1/koff), which can significantly influence its pharmacological activity and duration of action in a dynamic physiological environment[1].
Quantitative Analysis of A2A Receptor Antagonist Binding
The following tables summarize the binding affinity and kinetic parameters for a selection of well-characterized A2A receptor antagonists. These compounds represent various chemical scaffolds and highlight the diversity of binding profiles achieved in drug discovery efforts.
Table 1: Binding Affinity (Ki/IC50) of Selected A2A Receptor Antagonists
| Antagonist | Chemical Class | Human A2A Ki (nM) | Human A1 Ki (nM) | Selectivity (A1/A2A) | Reference |
| Istradefylline (KW-6002) | Xanthine | 2.2 - 9.12 | >287 - 150 | >31 - 70 | [2][3] |
| Preladenant | Non-xanthine | - | - | - | [2][4] |
| Tozadenant | Non-xanthine | - | - | - | [2][4] |
| ZM241385 | Triazolotriazine | - | - | - | [5] |
| SCH 58261 | Pyrazolotriazolopyrimidine | 2.3 (KD) | - | - | [6] |
| CGS 15943 | Triazoloquinazoline | - | - | - | [6][7] |
| Compound 3 (from a pyrazolo[3,4-d]pyrimidine series) | Pyrazolo[3,4-d]pyrimidine | - | - | >66 | [8] |
| ANR 94 | 9-Ethyladenine | 46 | - | - | [9] |
Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as radioligand used and cell line expression system.
Table 2: Kinetic Parameters of A2A Receptor Antagonist Interactions
| Antagonist | Method | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) (min) | Reference |
| Various Fragments | Surface Plasmon Resonance (SPR) | - | - | - | [10][11] |
| ZM-241,385 | Mass Spectrometry Binding Assay | - | - | - | [12] |
| [11C]raclopride (in the context of A2A modulation) | Positron Emission Tomography (PET) | - | k4 (min⁻¹) = 0.056 ± 0.009 | - | [13] |
| SCH 58261 | Radioligand Binding | - | - | - | [6] |
Note: Comprehensive kinetic data (kon and koff) for a wide range of A2A antagonists is less commonly published than equilibrium binding data. The table reflects available data from the cited sources.
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. The two most common methods employed are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay for A2A Receptor
This method measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the A2A receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells)[14][15].
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[14].
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris[14].
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes)[16].
-
Wash the membrane pellet and resuspend it in a suitable assay buffer[16]. The protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (e.g., 3-20 µg protein per well)[16].
-
Add various concentrations of the unlabeled antagonist (test compound)[14].
-
Add a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385, [3H]CGS21680, or [3H]-SCH 58261)[6][17][18].
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C)[16].
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand[7][16].
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand[16].
-
Measure the radioactivity retained on the filters using a scintillation counter[14].
3. Data Analysis:
-
Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known A2A antagonist[7][14].
-
Specific binding is calculated by subtracting non-specific binding from total binding[14].
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of ligand-receptor interactions, providing both affinity and kinetic data[11][19][20].
1. Receptor Immobilization:
-
The purified and stabilized A2A receptor is immobilized on the surface of a sensor chip[7][20]. This can be achieved through various methods, including affinity capture of tagged receptors.
2. Binding Measurement:
-
A solution containing the antagonist (analyte) is flowed over the sensor chip surface.
-
The association of the antagonist with the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal[21].
-
After the association phase, a buffer solution without the antagonist is flowed over the chip, and the dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal[21].
3. Data Analysis:
-
The resulting sensorgram (a plot of SPR response versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon) and the dissociation rate constant (koff)[21].
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon)[1].
Visualizing A2A Receptor Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical A2A receptor signaling pathway and the workflows for the experimental protocols described above.
Caption: Canonical A2A receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an SPR binding kinetics assay.
References
- 1. excelleratebio.com [excelleratebio.com]
- 2. apexbt.com [apexbt.com]
- 3. Istradefylline (KW-6002) | CAS:155270-99-8 | Selective A2A receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of binding kinetics of A2AR to Gαs protein by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-time monitoring of binding events on a thermostabilized human A2A receptor embedded in a lipid bilayer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
A2A receptor antagonist 3 in vitro characterization
An in-depth analysis of the in vitro characteristics of A2A receptor antagonists is crucial for the development of novel therapeutics targeting a range of conditions, including Parkinson's disease and cancer. This guide provides a comprehensive overview of the experimental procedures and data interpretation for the characterization of these antagonists, with a focus on a representative compound, herein referred to as Antagonist 3.
Data Summary
The following tables summarize the quantitative data for the in vitro characterization of representative A2A receptor antagonists, including binding affinity and functional potency.
Table 1: Binding Affinity of A2A Receptor Antagonists at Human Adenosine (B11128) Receptors
| Compound | hA2A Ki (nM) | hA1 Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| Compound 33 | 1.5 | 1700 | 5000 | >5000 | >1100-fold | >3300-fold | >3300-fold |
| Preladenant (SCH 420814) | 1.1 | ~1100 | ~1100 | ~1100 | ~1000-fold | ~1000-fold | ~1000-fold |
| Taminadenant (PBF-509) | 12 | >1000 | >1000 | >1000 | >83-fold | >83-fold | >83-fold |
| Istradefylline (B1672650) | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Selective | Selective | Selective |
| SCH 58261 | 2.3 | - | - | - | - | - | - |
hA2A, hA1, hA2B, hA3 refer to human adenosine receptor subtypes. Data for Compound 33 from[1]; Preladenant from[2]; Taminadenant from[2]; Istradefylline from[3]; SCH 58261 from[4][5].
Table 2: Functional Activity of A2A Receptor Antagonists
| Compound | Assay Type | Cell Line | Agonist | Functional Ki (nM) or IC50 (nM) |
| Compound 33 | cAMP Assay | - | - | 0.4 (human), 4.4 (rat) |
| Istradefylline | cAMP Accumulation | Cultured Cells | CGS21680 | Potent Antagonist |
| TB206-001 | cAMP FRET Assay | hA2AR-HEK293 | NECA | 3.52 (IC50) |
| SCH 58261 | cAMP Accumulation | CHO-hA2A | NECA | Competitive Antagonist |
Data for Compound 33 from[1]; Istradefylline from[3]; TB206-001 from[6]; SCH 58261 from[4][5].
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of A2A receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for the A2A receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor.
Protocol for [³H]-SCH 58261 Binding to Human A2A Receptors:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells transfected with the human cloned A2A receptor are cultured and harvested.[4][5] Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with the radioligand [³H]-SCH 58261 and varying concentrations of the test antagonist.[4][5]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test antagonist is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
A similar protocol can be used to assess binding to other adenosine receptor subtypes (A1, A2B, A3) by using appropriate cell lines and radioligands. For instance, [³H]-CCPA can be used for A1 receptors and [³H]-NECA for A2A receptors expressed in CHO cells.[7]
Functional Assays (cAMP Accumulation Assay)
Functional assays are critical to determine whether a compound that binds to the receptor acts as an antagonist. Since the A2A receptor is a Gs-protein coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists will block this agonist-induced cAMP production.
Protocol for cAMP Accumulation Assay:
-
Cell Culture: Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells) are seeded in multi-well plates.[6]
-
Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.[6]
-
Agonist Stimulation: An A2A receptor agonist, such as NECA or CGS21680, is added to the cells to stimulate cAMP production.[3][6]
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a LANCE cAMP assay or a FRET-based assay.[6]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The IC50 value is determined, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response. This can be converted to a functional Ki value. Istradefylline, for example, has been shown to shift the concentration-response curve of the agonist CGS21680 to the right without affecting the maximal response, indicating competitive antagonism.[3]
Visualizations
The following diagrams illustrate key concepts in A2A receptor antagonist characterization.
Caption: A2A Receptor Signaling Pathway and Antagonist Action.
Caption: In Vitro Characterization Workflow for A2A Antagonists.
Caption: Logical Relationship of Antagonist Selectivity Profile.
References
- 1. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 7. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of A2A Receptor Antagonist 3
This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of a potent A2A receptor antagonist, designated as A2A receptor antagonist 3. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes.
Introduction to A2A Receptor Antagonists
The adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1] Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for a range of disorders, including Parkinson's disease, various cancers, and inflammatory conditions. The development of potent and selective A2A receptor antagonists is an active area of research in medicinal chemistry.
Discovery of this compound
This compound, also referred to as Example 92 in patent literature, was identified as a highly potent antagonist of the human A2A receptor.[2] Its discovery is part of a broader effort to develop novel heterocyclic compounds with therapeutic potential. The chemical name for this compound is (S)-2-(3-Cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-(3-hydroxy-3-methylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide.
Pharmacological Profile
This compound exhibits high affinity for the A2A receptor with a Ki of 0.4 nM. It also shows activity at other adenosine receptor subtypes, albeit with lower affinity.[2] The compound has been shown to inhibit CD3/CD28 stimulated IL-2 release and pCREB phosphorylation in CD8+ T cells, indicating its potential as an immunomodulatory agent.[2]
Table 1: Pharmacological Data for this compound
| Target | Assay | Value |
| A2A Receptor | Ki | 0.4 nM |
| A2B Receptor | Ki | 37 nM |
| A1 Receptor | Ki | 107 nM |
| A3 Receptor | Ki | 1467 nM |
| IL-2 Release (CD3/CD28 stimulated) | IC50 | 0.004 µM |
| pCREB (CD8+ T cells, human whole blood) | IC50 | 0.02 µM |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by functionalization. While the specific, detailed synthesis protocol for "Example 92" is proprietary and found within patent literature, a general and representative synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives is presented below. This scheme is based on common synthetic strategies for this class of compounds.
Representative Synthetic Workflow
A representative workflow for the synthesis of this compound.
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Activation of the receptor by adenosine initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1][3]
Simplified A2A receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the A2A receptor.
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]ZM241385).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing the A2A receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled A2A receptor ligand.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit agonist-induced production of cAMP.
Materials:
-
HEK-293 cells expressing the human A2A receptor.
-
A2A receptor agonist (e.g., NECA).
-
Test compounds (antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Pre-treat the cells with varying concentrations of the test compound (antagonist) for a specified duration.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., EC80 of NECA) in the presence of a PDE inhibitor.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
In Vivo Models for Parkinson's Disease
5.3.1. Haloperidol-Induced Catalepsy in Rats
This model assesses the anti-parkinsonian-like activity of A2A antagonists.
Procedure:
-
Administer the test compound or vehicle to male Wistar or Sprague-Dawley rats.
-
After a pre-determined time, administer haloperidol (B65202) (a D2 receptor antagonist) to induce catalepsy.
-
At various time points after haloperidol administration, place the rat's forepaws on an elevated horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A reduction in descent latency in the test compound group compared to the vehicle group indicates anti-cataleptic activity.
5.3.2. 6-OHDA Lesioned Rat Model
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[1][4][5]
Procedure:
-
Lesioning: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats to cause dopamine (B1211576) depletion in the striatum.[1][4]
-
Behavioral Testing: After a recovery period, induce rotational behavior by administering a dopamine agonist (e.g., apomorphine).
-
Administer the test compound prior to the dopamine agonist.
-
Measure the number of contralateral rotations. A reduction in rotations in the test compound group indicates a therapeutic effect.
Drug Discovery and Development Workflow
The discovery of a novel A2A receptor antagonist like compound 3 follows a structured workflow common in drug development.
A generalized workflow for the discovery and development of an A2A receptor antagonist.
Conclusion
This compound is a potent and selective antagonist with promising pharmacological properties. The information provided in this guide, including its discovery, synthesis, and detailed experimental protocols, serves as a valuable resource for researchers in the field of drug discovery and development targeting the adenosine A2A receptor. Further investigation into its therapeutic potential is warranted.
References
- 1. WO2011121418A1 - 4 - aminopyrimidine derivatives and their as as adenosine a2a receptor antagonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. AU2011234144B2 - 4 - aminopyrimidine derivatives and their use as adenosine A2a receptor antagonists - Google Patents [patents.google.com]
- 4. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacological Properties of A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core pharmacological properties of three prototypical adenosine (B11128) A2A receptor antagonists: Istradefylline (B1672650), ZM241385, and SCH58261. It is designed to serve as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and processes.
Introduction to A2A Receptor Antagonists
The adenosine A2A receptor, a G-protein coupled receptor, is a key regulator in various physiological processes, particularly in the central nervous system and the immune system. Its antagonists have emerged as a promising therapeutic class for a range of disorders, most notably Parkinson's disease and, more recently, in the field of immuno-oncology. By blocking the effects of endogenous adenosine, these antagonists can modulate neuronal activity and enhance anti-tumor immune responses. This document focuses on the pharmacological characteristics of Istradefylline, a clinically approved drug, and two widely used research tools, ZM241385 and SCH58261, to provide a comparative analysis for drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities, functional potencies, and pharmacokinetic profiles of Istradefylline, ZM241385, and SCH58261.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Human A2A | Human A1 | Human A2B | Human A3 | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| Istradefylline | 2.2[1] | 150[1] | >1000 | >681[2] | ~70-fold[2] | >450-fold | >310-fold |
| ZM241385 | 0.8[3] | 255[4] | 50[4] | >10,000[4] | ~318-fold[4] | ~62-fold[4] | >12,500-fold |
| SCH58261 | 1.3[5] | 287[4] | 5000[4] | >10,000[4] | ~323-fold[5] | ~53-fold[5][6] | ~100-fold[5][6] |
Table 2: In Vitro Functional Potency (IC50, nM)
| Compound | A2A-Mediated cAMP Inhibition |
| Istradefylline | 1940 (μg/mL)[7] |
| ZM241385 | 42[8] |
| SCH58261 | 15[6] |
Table 3: Pharmacokinetic Properties
| Parameter | Istradefylline | ZM241385 | SCH58261 |
| Oral Bioavailability | ~60.8% (in rats)[9] | Low in rats[10] | Low/poor in rats[11] |
| Tmax (oral) | ~4 hours (human) | Not specified | Not specified |
| Half-life (t1/2) | 64-69 hours (human)[12] | Rapidly eliminated in rats[10] | Not specified |
| Protein Binding | ~98% (human plasma) | Not specified | Not specified |
| Metabolism | Primarily via CYP3A4[13] | Hepatic, renal, and gut metabolism in rats[10] | Significantly affected by hepatic metabolism in rats |
| Brain Penetration | Good[9] | Not specified | Active in rat in vivo models upon IP administration[14] |
Signaling Pathways and Therapeutic Rationale
The therapeutic effects of A2A receptor antagonists are rooted in their ability to modulate downstream signaling cascades.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by adenosine triggers a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). In the striatum, this pathway opposes the signaling of the dopamine (B1211576) D2 receptor. In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells through this pathway.
Therapeutic Applications: A Logical Relationship
The mechanism of action of A2A receptor antagonists provides a clear rationale for their application in distinct therapeutic areas.
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of A2A receptor antagonists.
Protocol 1: Radioligand Binding Assay for A2A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine A2A receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable buffer. Determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
50 µL of membrane preparation.
-
50 µL of radioligand (e.g., [3H]ZM241385) at a concentration near its Kd.
-
50 µL of varying concentrations of the test compound (antagonist).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).
-
Incubate the plate at room temperature for 60-120 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: HTRF cAMP Functional Assay for A2A Receptor Antagonism
This assay determines the functional antagonist activity (IC50) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production.
1. Cell Preparation:
-
Culture cells stably expressing the human A2A receptor (e.g., CHO or HEK-293 cells) to 80-90% confluency.
-
Harvest the cells and resuspend them in a stimulation buffer.
2. Assay Procedure (384-well plate format):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of the test compound (antagonist) at various concentrations.
-
Incubate at room temperature for approximately 30 minutes.
-
Add 5 µL of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (EC80).
-
Incubate for a further 30-60 minutes at room temperature.
3. Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent.
-
Add 5 µL of HTRF anti-cAMP cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
4. Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The inhibitory effect of the antagonist is measured as a decrease in the agonist-stimulated cAMP levels.
-
Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Preclinical Evaluation
The preclinical development of A2A receptor antagonists follows a structured workflow to assess their pharmacological properties and therapeutic potential.
References
- 1. Istradefylline | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 4. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of A2A Receptor Antagonists in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The adenosine (B11128) A2A receptor (A2A R) has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth exploration of the role of A2A receptor antagonists in mitigating neuroinflammation. It details the underlying signaling pathways, summarizes quantitative data from pivotal preclinical studies, and offers comprehensive experimental protocols for investigating the therapeutic potential of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for neuroinflammatory disorders.
Introduction to A2A Receptors and Neuroinflammation
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes, including inflammation, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, highly expressed in the brain, particularly in the striatum, olfactory tubercle, and immune cells, plays a significant role in regulating neuronal function and immune responses.[1][2]
Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, leading to the production and release of various inflammatory mediators such as cytokines and chemokines.[3] While acute neuroinflammation is a protective response, chronic activation of these cells contributes to neuronal damage and the progression of neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][4]
A2A receptors are upregulated on microglia and astrocytes during neuroinflammatory conditions.[5][6] Activation of these receptors, typically by elevated extracellular adenosine levels found in injured or inflamed tissues, can exacerbate the inflammatory response.[6][7] Consequently, antagonizing the A2A receptor presents a promising therapeutic strategy to dampen neuroinflammation and its detrimental effects on neuronal health.[4][8][9]
A2A Receptor Signaling in Neuroinflammation
The A2A receptor is a Gs protein-coupled receptor. Its activation triggers a signaling cascade that ultimately modulates the production of inflammatory molecules.
-
In Microglia: Upon activation by adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate various transcription factors, including the cAMP response element-binding protein (CREB). In the context of neuroinflammation, A2A receptor activation on microglia can potentiate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[10][11] A2A receptor antagonists block this cascade, thereby reducing the production of these inflammatory mediators.[7][12]
-
In Astrocytes: A2A receptors are also expressed on astrocytes and their activation can influence glutamate (B1630785) uptake and the release of inflammatory molecules.[5][13] Blockade of astrocytic A2A receptors has been shown to be neuroprotective by mitigating inflammatory responses.[5]
-
On Neurons: In neurons, A2A receptors can form heteromers with other receptors, such as dopamine (B1211576) D2 and cannabinoid CB1 receptors, modulating their signaling and influencing neurotransmitter release.[12][13] By antagonizing A2A receptors, it is possible to indirectly modulate these other signaling systems, which can have neuroprotective effects.
Below is a diagram illustrating the core A2A receptor signaling pathway in a microglial cell.
Quantitative Data on the Efficacy of A2A Receptor Antagonists
Preclinical studies have provided significant quantitative evidence for the efficacy of A2A receptor antagonists in models of neuroinflammation. The following tables summarize key findings.
Table 1: Effect of A2A Receptor Antagonists on Microglial Activation
| Compound | Animal Model | Method of Assessment | Result | Reference |
| SCH58261 | Chronic Periodontitis Mouse Model | Immunohistochemistry (Iba1 staining) | Significant decrease in Iba1-positive cell density in the hippocampus. | [14] |
| ZM241385 | Rat Model of Glaucoma | Immunohistochemistry and Western Blot | Reduced microglial activation and morphological changes from amoeboid back to ramified. | [15] |
| SCH58261 | Rat Model of Perinatal Brain Injury | RT-qPCR on sorted microglia | Significant reduction in the expression of M1 pro-inflammatory markers (IL-1β, IL-6, iNOS, TNFα). | [7] |
| A2A R Antagonist | Primary retinal cultures with elevated hydrostatic pressure | Proliferation assay (EdU incorporation) | Prevented the 2.7-fold increase in microglia proliferation. | [10] |
Table 2: Effect of A2A Receptor Antagonists on Pro-inflammatory Cytokine Levels
| Compound | Animal Model/Cell Culture | Cytokine Measured | Method of Measurement | Result | Reference |
| SCH58261 | Chronic Periodontitis Mouse Model | TNF-α, IL-1β, IL-6 | ELISA | Significant decrease in hippocampal cytokine levels. | [14] |
| ZM241385 | Rat Model of Glaucoma | TNF-α, IL-1β | Real-time PCR and Western Blot | Downregulation of pro-inflammatory cytokine expression. | [15] |
| KD-64 | Mouse Model of Systemic Inflammation | IL-6, TNF-α | Not specified | Significantly lowered elevated cytokine levels. | [16] |
| SCH58261 | LPS-treated rats | IL-1β | Not specified | Prevented the increase in hippocampal IL-1β concentration. | [12] |
| CGS21680 (agonist) / ZM241385 (antagonist) | T-cell cultures | IFN-γ, IL-4 | ELISA | Antagonist prevented agonist-induced inhibition of cytokine production. | [17] |
Table 3: Effect of A2A Receptor Antagonists on Cognitive Function in Neuroinflammation Models
| Compound | Animal Model | Behavioral Test | Key Metric | Result | Reference |
| SCH58261 | Chronic Periodontitis Mouse Model | Passive Avoidance Test | Latency to enter dark compartment | Increased latency, indicating improved memory. | [18] |
| SCH58261 | Chronic Periodontitis Mouse Model | Morris Water Maze | Platform crossings | Increased number of platform crossings, indicating improved spatial memory. | [18] |
| A2A R inactivation (genetic) | Acute Hypobaric Hypoxia Mouse Model | Not specified | Spatial memory | Attenuated impairment of spatial memory. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the literature.
Primary Microglia Culture and LPS Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
DMEM/F-12 medium with GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated flasks
-
LPS from E. coli
Procedure:
-
Euthanize pups according to approved institutional animal care guidelines.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in trypsin-EDTA at 37°C for 15-20 minutes.
-
Neutralize trypsin with DMEM/F-12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin).
-
Plate the mixed glial cells in poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, when a confluent layer of astrocytes has formed with microglia growing on top, shake the flasks on an orbital shaker at 180-220 rpm for 2-4 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium.
-
Plate the purified microglia in appropriate culture plates for experiments.
-
To induce an inflammatory response, treat the microglial cultures with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours) before assessing inflammatory markers.[3][8][19][20][21]
Immunohistochemistry for Iba1 (Microglial Marker)
This protocol outlines the steps for staining brain tissue sections with an antibody against Ionized calcium-binding adapter molecule 1 (Iba1) to visualize microglia.
Materials:
-
Fixed brain tissue (e.g., 4% paraformaldehyde-perfused)
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section the fixed brain tissue into 30-50 µm thick sections using a cryostat or vibratome.[22]
-
Wash the sections in PBS three times for 5-10 minutes each.[23]
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.[5][23]
-
Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.[5]
-
Wash the sections in PBS three times for 10 minutes each.[23]
-
Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.[5][22]
-
Wash the sections in PBS three times for 10 minutes each.
-
Incubate with DAPI for 5-10 minutes for nuclear staining.
-
Wash the sections in PBS.
-
Mount the sections onto glass slides and coverslip using an appropriate mounting medium.[22]
-
Visualize the staining using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol details the measurement of mRNA levels of pro-inflammatory cytokines in brain tissue.
Materials:
-
Brain tissue samples
-
RNA extraction kit (e.g., Trizol-based)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Homogenize brain tissue samples in RNA lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[24]
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.[24]
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).[24]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the reference gene.[25]
ELISA for Cytokine Measurement
This protocol describes the quantification of pro-inflammatory cytokine protein levels in brain tissue homogenates.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.[26]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[26]
-
Collect the supernatant (brain lysate).
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[27]
-
Calculate the cytokine concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
Behavioral Testing for Cognitive Function
The MWM is used to assess hippocampal-dependent spatial learning and memory.[4]
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Mice are subjected to several trials per day (e.g., 4 trials).
-
In each trial, the mouse is released into the pool from one of several starting positions and allowed to swim until it finds the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[4]
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.[28]
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
This test assesses fear-motivated learning and memory.[29]
Apparatus:
-
A two-compartment box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[30]
Procedure:
-
Training/Acquisition Trial:
-
The mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.5 mA for 2 seconds).[31]
-
The latency to enter the dark compartment is recorded.
-
-
Retention/Test Trial (e.g., 24 hours later):
Conclusion and Future Directions
The evidence strongly supports the role of A2A receptor antagonists as potent modulators of neuroinflammation. By inhibiting the pro-inflammatory signaling cascades in microglia and astrocytes, these compounds can reduce the production of detrimental cytokines and protect against neuronal damage. The quantitative data from preclinical studies consistently demonstrate their efficacy in various models of neurodegenerative diseases, leading to improved outcomes in both cellular and behavioral measures.
The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of A2A receptor antagonists. Future research should focus on:
-
Elucidating the precise molecular mechanisms of A2A receptor antagonist action in different CNS cell types.
-
Investigating the long-term efficacy and safety of these compounds in chronic models of neurodegeneration.
-
Identifying biomarkers to predict and monitor the therapeutic response to A2A receptor antagonists in clinical settings.
-
Exploring the potential of combination therapies, where A2A receptor antagonists are used in conjunction with other neuroprotective agents.
The continued exploration of A2A receptor antagonism holds significant promise for the development of novel and effective treatments for a range of debilitating neuroinflammatory and neurodegenerative disorders.
References
- 1. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 2. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. Adenosine A2A receptor involves in neuroinflammation-mediated cognitive decline through activating microglia under acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 9. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of microglial adenosine A2A receptor suppresses elevated pressure‐induced inflammation, oxidative stress, and cell death in retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Adenosine A2A receptors control neuroinflammation and consequent hippocampal neuronal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of A2A Receptor Antagonist on Microglial Activation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KD-64-A new selective A2A adenosine receptor antagonist has anti-inflammatory activity but contrary to the non-selective antagonist-Caffeine does not reduce diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. protocols.io [protocols.io]
- 21. Protocol for Primary Microglial Culture Preparation [agris.fao.org]
- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 23. google.com [google.com]
- 24. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 25. researchgate.net [researchgate.net]
- 26. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 29. Passive avoidance test [panlab.com]
- 30. Passive avoidance test [bio-protocol.org]
- 31. Passive Avoidance Test Procedure | PDF | Science & Mathematics | Technology & Engineering [scribd.com]
A2A Receptor Antagonists in Parkinson's Disease Models: A Preclinical Data Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Adenosine (B11128) A2A receptor antagonists in established models of Parkinson's disease (PD). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases. This document summarizes key quantitative findings, details common experimental methodologies, and illustrates the underlying biological pathways and experimental processes.
Core Rationale for A2A Receptor Antagonism in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a primary pathological hallmark of Parkinson's disease, leading to the characteristic motor symptoms. Adenosine A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons of the indirect pathway.[1] A2A and D2 receptors exert opposing effects; activation of A2A receptors inhibits D2 receptor signaling, thereby exacerbating the motor deficits caused by dopamine depletion.[2] Consequently, antagonizing A2A receptors is a promising non-dopaminergic therapeutic strategy to restore motor function in PD.[3][4] Preclinical studies have consistently demonstrated the efficacy of A2A receptor antagonists in improving motor symptoms and providing neuroprotection in various animal models of PD.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of A2A receptor antagonists in rodent and primate models of Parkinson's disease.
Table 1: Efficacy of A2A Receptor Antagonists on Motor Symptoms in Rodent Models
| A2A Antagonist | Animal Model | Behavioral Test | Dose | Route | Key Finding | Reference |
| Istradefylline (KW-6002) | 6-OHDA-lesioned rats | L-DOPA-induced contralateral rotations | 1 mg/kg | p.o. | Potentiated L-DOPA effect | [2] |
| ST-1535 | Haloperidol-induced catalepsy in mice | Bar test | 1.25 - 5.0 mg/kg | p.o. | Reduced catalepsy duration | [2] |
| SCH-58261 | 6-OHDA-lesioned mice | L-DOPA-induced rotational behavior | Not specified | Not specified | Synergistically potentiated L-DOPA effect | [6] |
| Compound 18 (Indenopyrimidine derivative) | Haloperidol-induced catalepsy in rats | Bar test | 0.5 mg/kg (ED50) | p.o. | Reversed catalepsy | [2] |
| Compound 20 (Ether-linked derivative) | Haloperidol-induced catalepsy in mice | Bar test | < 0.1 mg/kg (ED50) | p.o. | Reversed catalepsy | [2] |
Table 2: Efficacy of A2A Receptor Antagonists on Motor Symptoms in Primate Models
| A2A Antagonist | Animal Model | Behavioral Assessment | Dose | Route | Key Finding | Reference |
| Preladenant | MPTP-treated cynomolgus monkeys | Motor ability score | 1 or 3 mg/kg | p.o. | Improved motor ability without dyskinesia | [3] |
| Istradefylline (KW-6002) | MPTP-treated marmosets with L-DOPA | Dyskinesia score | 10 mg/kg | p.o. | Did not worsen L-DOPA-induced dyskinesia | [7] |
| ST-1535 | MPTP-treated marmosets | Locomotor activity & motor disability | 40 mg/kg (alone), 20 mg/kg (with L-DOPA) | Not specified | Increased locomotor activity; reversed motor disability with L-DOPA | [2] |
Table 3: Neuroprotective Effects of A2A Receptor Antagonists
| A2A Antagonist | Animal Model | Method of Assessment | Key Finding | Reference |
| Istradefylline (KW-6002) | 6-OHDA-lesioned rats | Tyrosine hydroxylase (TH) immunohistochemistry | Protected TH-positive nigral cells from toxin-induced loss | [8] |
| General A2A Antagonists | MPTP-treated mice | TH immunohistochemistry | Protected against the loss of nigral dopaminergic neuronal cells | [9] |
| Caffeine (non-selective) | MPTP model | Not specified | Protective effect against neurotoxicity | [10] |
| CSC & ZM 241385 | 6-OHDA-treated rats | Microdialysis | Decreased hydroxyl radical production and extracellular glutamate (B1630785) levels | [10] |
Experimental Protocols
Detailed methodologies for key in vivo models of Parkinson's disease are provided below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. The solution should be freshly prepared and protected from light.
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat and place it in a stereotactic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site Identification: Identify the coordinates for the medial forebrain bundle (MFB) or the striatum relative to bregma. For an MFB lesion, typical coordinates are: Anteroposterior (AP): -2.2 mm, Mediolateral (ML): +1.5 mm, Dorsoventral (DV): -8.0 mm from the dura.[11]
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
6-OHDA Injection: Lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).[11] The total volume is typically 2-4 µL.
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it. Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food on the cage floor.
-
Lesion Verification: After 2-3 weeks, the extent of the lesion can be verified behaviorally using drug-induced rotation tests (e.g., with apomorphine (B128758) or amphetamine) or post-mortem by tyrosine hydroxylase immunohistochemistry.[11]
Haloperidol-Induced Catalepsy in Rodents
Objective: To assess the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol (B65202), which serves as a model for the akinesia and bradykinesia observed in Parkinson's disease.
Materials:
-
Mice or rats
-
Haloperidol solution
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Bar test apparatus (a horizontal bar elevated above a surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer haloperidol (typically 0.5-2 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[12][13] The A2A antagonist being tested is typically administered orally (p.o.) prior to the haloperidol challenge.
-
Acclimation: Allow a set period (e.g., 30-60 minutes) for the drug to take effect.
-
Bar Test: Gently place the animal's forepaws on the horizontal bar (e.g., 4-9 cm high).
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). This is a measure of catalepsy. A cut-off time (e.g., 180 or 300 seconds) is typically used.[2][14]
-
Data Analysis: Compare the descent latency between different treatment groups (vehicle, haloperidol alone, haloperidol + A2A antagonist). A significant reduction in descent latency in the A2A antagonist group indicates an anti-cataleptic effect.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Primate Model of Parkinson's Disease
Objective: To induce a parkinsonian phenotype in non-human primates that closely mimics the motor symptoms and pathology of human Parkinson's disease.
Materials:
-
Non-human primates (e.g., marmosets, cynomolgus monkeys)
-
MPTP hydrochloride
-
Sterile saline
Procedure: (Note: MPTP is a potent neurotoxin and requires strict safety protocols)
-
MPTP Administration: MPTP can be administered via various routes, including systemic (intravenous, subcutaneous, or intramuscular) or intracarotid injections. The dosing regimen can be acute, sub-acute, or chronic to model different stages of the disease.[15]
-
Behavioral Assessment: Monitor the animals for the development of parkinsonian symptoms, which include bradykinesia, rigidity, postural instability, and tremor. Standardized rating scales are used to quantify the severity of motor deficits.[15]
-
Drug Testing: Once a stable parkinsonian state is achieved, the efficacy of therapeutic agents like A2A antagonists can be evaluated. The A2A antagonist is typically administered orally.
-
Outcome Measures: The primary outcome is an improvement in the motor rating scale. Other measures may include locomotor activity and the incidence of dyskinesia when co-administered with L-DOPA.[3]
-
Pathological Analysis: Post-mortem analysis of the brain is performed to confirm the loss of dopaminergic neurons in the substantia nigra.
Visualizations
Signaling Pathways
Caption: A2A Receptor Signaling in the Striatum.
Experimental Workflow
Caption: Typical Preclinical Experimental Workflow.
Logical Relationships
Caption: A2A Antagonism in Parkinson's Disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. Synergistic effects of adenosine A2A antagonist and L-DOPA on rotational behaviors in 6-hydroxydopamine-induced hemi-Parkinsonian mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 10. Effect of Adenosine A2A Receptor Antagonists and l-DOPA on Hydroxyl Radical, Glutamate and Dopamine in the Striatum of 6-OHDA-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Adenosine A2A Receptor Antagonists on Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate interplay between the adenosine (B11128) and dopamine (B1211576) neurotransmitter systems, particularly the antagonistic interaction between the adenosine A2A receptor and the dopamine D2 receptor, presents a compelling target for therapeutic intervention in neurological disorders, most notably Parkinson's disease. A2A receptor antagonists have emerged as a significant non-dopaminergic strategy to potentiate dopaminergic signaling and alleviate motor deficits. This technical guide provides an in-depth exploration of the effects of A2A receptor antagonists on dopaminergic pathways, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
The A2A-D2 Receptor Interaction: A Core Modulatory Axis
The primary locus of the interaction between A2A and D2 receptors is the striatum, a key component of the basal ganglia crucial for motor control. These two G protein-coupled receptors are highly co-localized on the striatopallidal GABAergic medium spiny neurons, which constitute the "indirect pathway" of the basal ganglia.[[“]] Within the cell membrane, A2A and D2 receptors form heteromeric complexes, leading to direct allosteric modulations.[[“]] Activation of the A2A receptor, which is coupled to the stimulatory G-protein Gs/olf, antagonizes the function of the D2 receptor, which is coupled to the inhibitory G-protein Gi/o.[2][3] This antagonism manifests as a decrease in the affinity of D2 receptors for dopamine and a dampening of D2 receptor-mediated signaling.[[“]][4] Consequently, A2A receptor antagonists enhance the effects of dopamine at the D2 receptor, a mechanism central to their therapeutic potential.
Quantitative Effects of A2A Receptor Antagonists
The efficacy of A2A receptor antagonists can be quantified at multiple levels, from receptor binding affinity to clinical outcomes in patients with Parkinson's disease.
Receptor Binding Affinity
The binding affinity of A2A receptor antagonists is a key determinant of their potency and selectivity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | Receptor | Species | Ki (nM) | Citation(s) |
| Preladenant (B1679076) | Adenosine A2A | Human | 1.1 | [5] |
| Preladenant | Adenosine A2A | Rat | 2.5 | [5] |
| Istradefylline (B1672650) | Adenosine A2A | Human | High Affinity | [6] |
| Istradefylline | Adenosine A1 | Human | 56-fold lower affinity than for A2A | [7] |
Table 1: Binding Affinities of A2A Receptor Antagonists. This table summarizes the reported Ki values of preladenant and the relative affinity of istradefylline for adenosine A2A and A1 receptors.
Clinical Efficacy in Parkinson's Disease
The primary clinical endpoint for A2A receptor antagonists in Parkinson's disease is the reduction of "off" time, the periods when motor symptoms are not adequately controlled by levodopa.
| Drug | Dose | Change in "Off" Time vs. Placebo (hours/day) | p-value | Citation(s) |
| Preladenant | 5 mg twice daily | -1.0 | 0.0486 | [[“]] |
| Preladenant | 10 mg twice daily | -1.2 | 0.019 | [[“]] |
| Istradefylline | 20 mg/day | -0.38 | 0.0011 | [8] |
| Istradefylline | 40 mg/day | -0.45 | <0.0001 | [8] |
Table 2: Clinical Trial Data on the Reduction of "Off" Time in Parkinson's Disease Patients. This table presents the statistically significant reduction in daily "off" time observed in clinical trials of preladenant and istradefylline as adjunctive therapy to levodopa. It is important to note that while phase 2 trials for preladenant showed promise, subsequent phase 3 trials did not meet their primary endpoints.[9]
Preclinical Effects on Neurotransmitter Levels
In vivo microdialysis in animal models of Parkinson's disease allows for the direct measurement of extracellular neurotransmitter levels in the striatum.
| A2A Antagonist | Animal Model | Effect on Striatal Glutamate (B1630785) | Effect on Striatal Dopamine | Citation(s) |
| SCH 58261 | 6-OHDA-lesioned rats | Significant increase in the denervated striatum | Not specified | [10] |
| CSC and ZM 241385 | 6-OHDA-lesioned rats | Decreased elevated levels | No effect on basal levels; enhanced L-DOPA-induced increase | [11] |
Table 3: Preclinical Microdialysis Data on Striatal Neurotransmitter Levels. This table summarizes the observed effects of A2A receptor antagonists on extracellular glutamate and dopamine levels in the striatum of 6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model of Parkinson's disease.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of A2A receptor antagonists.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to induce a selective lesion of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[4][5][12][13][14]
Objective: To create a unilateral lesion of the dopaminergic nigrostriatal pathway in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and clean with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma.
-
Craniotomy: Drill a small hole in the skull over the target injection site. The coordinates for the medial forebrain bundle (MFB) are typically anteroposterior (AP) -2.2 mm and mediolateral (ML) +1.5 mm from bregma.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2-4 mg/mL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The solution should be protected from light.
-
Stereotaxic Injection: Lower the Hamilton syringe needle to the desired depth (dorsoventral, DV -8.0 mm from the dura for the MFB). Inject the 6-OHDA solution (e.g., 4 µL) at a slow, controlled rate (e.g., 1 µL/min).
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover in a warm environment. Provide post-operative care, including analgesics and softened food.
-
Lesion Verification: After a recovery period of 2-3 weeks, the extent of the dopaminergic lesion can be verified behaviorally (e.g., apomorphine- or amphetamine-induced rotations) or histologically (e.g., tyrosine hydroxylase immunohistochemistry).
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound (the "ligand") for a specific receptor.[15][16][17]
Objective: To determine the Ki of an A2A receptor antagonist for the A2A receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]ZM241385 for A2A receptors)
-
Unlabeled A2A receptor antagonist (the test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the sampling and measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[9][13][18][19][20]
Objective: To measure the effect of an A2A receptor antagonist on extracellular dopamine and glutamate levels in the striatum.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic frame
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with an electrochemical or fluorescence detector
-
Anesthetized or freely moving rat with a previously implanted guide cannula
Procedure:
-
Surgical Implantation of Guide Cannula: Under anesthesia, stereotaxically implant a guide cannula into the striatum of the rat. Secure it to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Baseline Measurement: Collect several baseline samples to establish the basal extracellular concentrations of the neurotransmitters of interest.
-
Drug Administration: Administer the A2A receptor antagonist systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
-
Post-Drug Sample Collection: Continue collecting dialysate samples to measure the changes in neurotransmitter levels following drug administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, glutamate, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and analyze for statistically significant changes.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
A2A-D2 Receptor Signaling Pathway
Caption: A2A and D2 receptor signaling pathways in striatopallidal neurons.
Experimental Workflow for Evaluating A2A Antagonists in a 6-OHDA Rat Model
Caption: Workflow for preclinical evaluation of A2A antagonists.
Logical Relationship of A2A Antagonism on Dopaminergic Pathways
Caption: The logical cascade of A2A antagonist effects on motor control.
Conclusion
A2A receptor antagonists represent a validated and clinically relevant approach to modulating dopaminergic pathways for the symptomatic treatment of Parkinson's disease. Their mechanism of action, centered on the allosteric inhibition of the A2A-D2 receptor heteromer, provides a non-dopaminergic means to enhance dopamine signaling in the striatum. This guide has provided a comprehensive overview of the quantitative effects, experimental methodologies, and underlying signaling pathways associated with A2A receptor antagonism. The continued investigation into the nuanced roles of A2A-D2 receptor interactions holds promise for the development of novel and refined therapeutic strategies for Parkinson's disease and other neurological disorders characterized by dysfunctional dopaminergic neurotransmission.
References
- 1. consensus.app [consensus.app]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 8. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor antagonism increases striatal glutamate outflow in dopamine-denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling [frontiersin.org]
- 12. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Stabilizing Point Mutation Enables High‐Resolution Co‐Crystal Structures of the Adenosine A2A Receptor with Preladenant Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kyowakirin.com [kyowakirin.com]
- 18. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of A2A Receptor Antagonist 3
These application notes provide detailed protocols for the in vivo experimental use of A2A receptor antagonist 3, targeting researchers, scientists, and drug development professionals. The document covers protocols for evaluating efficacy in preclinical models of Parkinson's disease and cancer immunotherapy.
Introduction
Adenosine (B11128) A2A receptor antagonists are a class of small molecules that block the activity of the A2A adenosine receptor (A2AR). This receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia, particularly in the striatum, as well as on various immune cells.[1] In the central nervous system, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons, where they form heterodimers and exert an inhibitory effect on D2 receptor signaling.[2] Blockade of A2A receptors can, therefore, potentiate dopaminergic neurotransmission, making it a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[1][3] In the periphery and within the tumor microenvironment, high levels of extracellular adenosine act on A2A receptors on immune cells, such as T cells and natural killer cells, to suppress their anti-tumor activity.[4] Consequently, A2A receptor antagonists are also being actively investigated as cancer immunotherapeutic agents.
This document focuses on the in vivo experimental protocols for a specific A2A receptor antagonist designated as "3". It is important to note that literature review has identified at least three distinct molecules referred to as "this compound" or a similar designation:
-
This compound (Example 92): A potent and selective A2A receptor antagonist.[5]
-
MSX-3: A pro-drug that is converted in vivo to the active A2A receptor antagonist MSX-2.[6]
-
Compound 33: A novel[3][7][8]triazolo[5,1-f]purin-2-one derivative with potent and selective A2A receptor antagonist activity.[3]
Detailed protocols for the in vivo evaluation of MSX-3 and Compound 33 in models of Parkinson's disease are provided below, along with a general framework for assessing A2A receptor antagonists in cancer immunotherapy models.
Signaling Pathway of A2A Receptor Antagonism
The mechanism of action of A2A receptor antagonists in both Parkinson's disease and cancer immunotherapy is centered on blocking the downstream signaling cascades initiated by adenosine binding to the A2A receptor.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo efficacy data for the different "this compound" compounds.
Table 1: In Vitro Binding Affinity of this compound (Example 92) [5]
| Receptor | Ki (nM) |
| Human A2A | 0.4 |
| Human A2B | 37 |
| Human A1 | 107 |
| Human A3 | 1467 |
Table 2: In Vivo Efficacy of A2A Receptor Antagonist MSX-3 in a T-Maze Cost/Benefit Procedure in Rats [8]
| Treatment Group | Dose (mg/kg, i.p.) | % Trials High-Barrier Arm Chosen |
| Vehicle + Vehicle | - | ~85% |
| Haloperidol (B65202) + Vehicle | 0.15 | ~20% |
| Haloperidol + MSX-3 | 0.15 + 0.75 | ~40% |
| Haloperidol + MSX-3 | 0.15 + 1.5 | ~65% |
| Haloperidol + MSX-3 | 0.15 + 3.0 | ~80% |
Table 3: In Vivo Efficacy of A2A Receptor Antagonist Compound 33 in Parkinson's Disease Models in Rats [3]
| In Vivo Model | Endpoint | ED50 (mg/kg, p.o.) |
| Haloperidol-Induced Catalepsy | Reversal of catalepsy | 4.49 |
| 6-OHDA Lesion Model | Potentiation of L-DOPA induced rotations | 1.2 |
Experimental Protocols
I. Parkinson's Disease Models
This model is used to assess the anti-parkinsonian-like activity of A2A receptor antagonists by measuring their ability to reverse the catalepsy (a state of immobility and muscle rigidity) induced by the dopamine D2 receptor antagonist, haloperidol.[3]
Workflow:
Protocol:
-
Animals: Male Wistar rats (200-250 g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation:
-
Compound 33 is suspended in 1% Tween 80 and 0.5% w/v sodium carboxymethylcellulose for oral (p.o.) administration.[3]
-
Haloperidol is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection.
-
-
Experimental Procedure:
-
Rats are randomly assigned to treatment groups (vehicle or different doses of Compound 33).
-
Compound 33 or vehicle is administered orally.
-
60 minutes after the administration of Compound 33 or vehicle, haloperidol (e.g., 0.5 mg/kg) is administered intraperitoneally.[9]
-
Catalepsy is assessed at 1, 2, and 4 hours after haloperidol administration using the bar test.[3]
-
-
Bar Test:
-
The rat's forepaws are gently placed on a horizontal bar raised 9 cm above a flat surface.
-
The time until the rat removes both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated. A significant reduction in descent latency in the Compound 33-treated groups compared to the vehicle-treated group indicates anti-cataleptic activity. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease by unilaterally injecting the neurotoxin 6-OHDA into the medial forebrain bundle (MFB), leading to the degeneration of the nigrostriatal pathway.[3]
Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the injection site. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[3]
-
Slowly inject 6-OHDA solution (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB at a rate of 1 µL/minute.[10]
-
Leave the needle in place for 5 minutes before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-operative Care and Lesion Confirmation:
-
Allow the rats to recover for at least two weeks.
-
Confirm the lesion by administering a dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.), and measuring contralateral (away from the lesioned side) rotations. Rats exhibiting a stable and robust rotational response are included in the study.
-
-
Drug Administration and Behavioral Testing:
-
On the test day, administer Compound 33 or vehicle orally.
-
After a set time (e.g., 60 minutes), administer L-DOPA (e.g., 4 mg/kg, i.p.) along with a peripheral decarboxylase inhibitor like benserazide (B1668006) to prevent peripheral conversion of L-DOPA to dopamine.[3]
-
Immediately place the rat in a circular test chamber and record the number of full contralateral rotations for a period of up to 2 hours.
-
-
Data Analysis: The total number of contralateral rotations is counted for each treatment group. A significant increase in rotations in the Compound 33 plus L-DOPA group compared to the L-DOPA alone group indicates a potentiation of the L-DOPA effect. The ED50 can be calculated.
This behavioral paradigm assesses effort-related decision making, which is impaired by dopamine antagonism and is relevant to the motivational deficits observed in Parkinson's disease.[8]
Protocol:
-
Animals and Apparatus:
-
Male Sprague-Dawley rats are used and are typically food-restricted to maintain 85-90% of their free-feeding body weight.
-
A T-maze with a high-reward arm containing a barrier (e.g., 44 cm vertical) and a low-reward arm without a barrier is used.
-
-
Training:
-
Rats are trained to choose between the two arms of the T-maze. The high-reward arm contains a larger number of food pellets but requires climbing the barrier. The low-reward arm has fewer pellets but is easily accessible.
-
Training continues until a stable preference for the high-reward/high-effort arm is established.
-
-
Drug Administration and Testing:
-
On test days, rats are pre-treated with a dopamine antagonist such as haloperidol (e.g., 0.15 mg/kg, i.p.) 50 minutes before testing.[8]
-
MSX-3 (0.75, 1.5, or 3.0 mg/kg, i.p.) or vehicle is administered 20 minutes before testing.[8]
-
The rat is placed in the starting arm of the T-maze and allowed to make a choice. The chosen arm is recorded over a set number of trials (e.g., 30 trials).
-
-
Data Analysis: The primary endpoint is the number of trials in which the rat chooses the high-reward/high-effort arm. A significant increase in the choice of the high-barrier arm in the MSX-3 treated group compared to the haloperidol alone group indicates a reversal of the effort-related deficit.
II. Cancer Immunotherapy Model
This model is essential for evaluating immunotherapies as it utilizes immunocompetent mice, allowing for the study of the interaction between the therapeutic agent, the tumor, and the host immune system.
Workflow:
Protocol:
-
Cell Lines and Animals:
-
Select a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice).
-
Use immunocompetent mice of the appropriate strain.
-
-
Tumor Implantation:
-
Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).
-
Inject a defined number of tumor cells (e.g., 1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.
-
Administer this compound or vehicle according to the desired dosing regimen (e.g., daily oral gavage). The specific dose and formulation would need to be determined based on pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.
-
Excise tumors for further analysis, such as weighing and immunological profiling.
-
To understand the immunological mechanism of action of the A2A receptor antagonist, it is crucial to analyze the immune cell populations within the tumor microenvironment. This is typically done by flow cytometry or immunohistochemistry.
Protocol for TIL Isolation and Flow Cytometry:
-
Tumor Dissociation:
-
Excise the tumor and mince it into small pieces in a digestion buffer containing enzymes such as collagenase and DNase.[11]
-
Incubate at 37°C with agitation to create a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for regulatory T cells, NKp46 for NK cells).
-
A viability dye should be included to exclude dead cells from the analysis.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ immune cell population).
-
Protocol for Immunohistochemistry (IHC) of TILs:
-
Tissue Preparation:
-
Fix the excised tumor in formalin and embed it in paraffin.
-
Cut thin sections of the tumor tissue and mount them on microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitopes.
-
Incubate the sections with a primary antibody against the immune cell marker of interest (e.g., anti-CD8).[12]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate that will produce a colored precipitate at the site of the antibody binding.
-
Counterstain with a nuclear stain like hematoxylin.
-
-
Analysis:
-
Visualize the stained slides under a microscope.
-
Quantify the number of positive cells per unit area in different regions of the tumor (e.g., tumor core vs. invasive margin).
-
Conclusion
The provided protocols offer a comprehensive guide for the in vivo evaluation of this compound in preclinical models of Parkinson's disease and cancer immunotherapy. The selection of the specific "antagonist 3" compound and the appropriate animal model will depend on the research question and the therapeutic indication being investigated. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data to assess the therapeutic potential of this class of compounds.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Evidence of A2A–D2 Receptor–Receptor Interactions in the Rat and Human Carotid Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The adenosine A2A antagonist MSX-3 reverses the effort-related effects of dopamine blockade: differential interaction with D1 and D2 family antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of adenosine A(2A) receptor antagonists and L-DOPA on hydroxyl radical, glutamate and dopamine in the striatum of 6-OHDA-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of adenosine A2A receptor antagonists on motor disorders induced by 6-hydroxydopamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for A2A Receptor Antagonist 3 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2A adenosine (B11128) receptor (A2AR) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses. Its activation by adenosine triggers a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). A2AR has emerged as a significant target in drug discovery, particularly in the fields of immuno-oncology and neurodegenerative diseases. A2A receptor antagonists block the binding of adenosine, thereby inhibiting the downstream signaling pathway. Flow cytometry is a powerful technique for characterizing the binding of ligands to cell surface receptors and for analyzing intracellular signaling events at a single-cell level. This document provides detailed application notes and protocols for the use of A2A receptor antagonist 3 in flow cytometry-based assays.
This compound: Compound Profile
This compound, also referred to as Example 92 in some literature, is a potent and selective antagonist of the A2A adenosine receptor.[1][2] Its pharmacological profile makes it a valuable tool for studying A2AR function and for screening for novel A2AR modulators.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound.
| Parameter | Value | Receptor/Assay Condition | Source |
| Ki | 0.4 nM | Human A2A Adenosine Receptor | [1] |
| 37 nM | Human A2b Adenosine Receptor | [1] | |
| 107 nM | Human A1 Adenosine Receptor | [1] | |
| 1467 nM | Human A3 Adenosine Receptor | [1] | |
| IC50 | 0.004 µM | Inhibition of CD3/CD28 stimulated IL-2 release (24 h) | [1] |
| 0.02 µM | Inhibition of pCREB in CD8+ T cells in human whole blood (20 min) | [1] |
A2A Receptor Signaling Pathway
The A2A adenosine receptor is coupled to a Gs protein. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). A2A receptor antagonists competitively block the binding of adenosine or other agonists, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
Protocol 1: Competitive Binding Assay Using Flow Cytometry
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known fluorescently labeled A2A receptor antagonist for binding to the receptor on the cell surface.
Materials:
-
Cells expressing the A2A receptor (e.g., HEK293-A2AR, CHO-A2AR, or primary immune cells)
-
A fluorescently labeled A2A receptor antagonist (e.g., a fluorescent derivative of SCH442416 or similar)
-
Unlabeled this compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells in staining buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Competition Reaction:
-
Prepare a series of dilutions of unlabeled this compound in staining buffer.
-
In a 96-well plate or flow cytometry tubes, add a fixed, subsaturating concentration of the fluorescently labeled A2A receptor antagonist.
-
Add the different concentrations of unlabeled this compound to the wells/tubes.
-
Include control samples:
-
Cells with only the fluorescently labeled antagonist (total binding).
-
Cells with the fluorescently labeled antagonist and a high concentration of a known unlabeled A2A antagonist (non-specific binding).
-
Unstained cells (autofluorescence control).
-
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well/tube.
-
Incubate for 1 hour at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 200 µL of ice-cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellets in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled antagonist.
-
Data Analysis: The Ki value for this compound can be calculated from the IC50 value (the concentration of antagonist 3 that inhibits 50% of the specific binding of the fluorescent ligand) using the Cheng-Prusoff equation.
Protocol 2: Analysis of A2A Receptor Antagonism on Downstream Signaling (pCREB)
This protocol measures the ability of this compound to inhibit the phosphorylation of CREB (pCREB) induced by an A2A receptor agonist. This provides a functional readout of the antagonist's activity.
Materials:
-
Target cells (e.g., human whole blood, PBMCs, or a relevant cell line)
-
This compound
-
An A2A receptor agonist (e.g., CGS-21680 or NECA)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-pCREB antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD8 for T cells)
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Antagonist Pre-incubation:
-
Prepare a single-cell suspension of your target cells.
-
Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation:
-
Stimulate the cells with a known concentration of an A2A receptor agonist (e.g., 10 µM NECA) for 15-20 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with staining buffer.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells twice with staining buffer to remove the permeabilization buffer.
-
Resuspend the cells in staining buffer containing the anti-pCREB antibody and any cell surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring to gate on the cell population of interest (e.g., CD8+ T cells).
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pCREB signal in the target cell population for each condition. The IC50 value for pCREB inhibition can be determined by plotting the pCREB MFI against the concentration of this compound.
Conclusion
This compound is a potent and selective tool for investigating the A2A adenosine receptor. The protocols provided here offer a framework for utilizing this antagonist in flow cytometry to characterize its binding properties and functional effects on intracellular signaling. These methods are valuable for basic research into A2AR biology and for the preclinical development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for A2A Receptor Antagonist Administration in Rodent Models
These application notes provide an overview and detailed protocols for the administration of Adenosine A2A receptor antagonists in rodent models. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and related disciplines.
Introduction
The Adenosine A2A receptor, a G-protein coupled receptor, is highly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine (B1211576) D2 receptors on striatopallidal neurons. This localization positions the A2A receptor as a key modulator of motor function and a promising therapeutic target for neurodegenerative and psychiatric disorders, most notably Parkinson's disease. A2A receptor antagonists have been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy. In rodent models, these antagonists have demonstrated efficacy in reversing motor deficits and exhibiting antidepressant-like effects.
A2A Receptor Signaling Pathway
Activation of the A2A receptor is coupled to a Gs protein, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA).[1][2][3] PKA can then phosphorylate various downstream targets, including the cAMP responsive element-binding protein (CREB).[1] The A2A receptor signaling pathway can also involve other effectors such as the modulation of MAPK signaling pathways (JNK, ERK).[1] A significant aspect of A2A receptor function is its antagonistic interaction with the dopamine D2 receptor, often forming heterodimers, which is crucial for modulating neuronal activity in the striatum.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for A2A Receptor Antagonists in Cell Culture
These application notes provide detailed protocols and dosage guidelines for the use of A2A receptor antagonists in in vitro cell culture experiments. The information is intended for researchers, scientists, and drug development professionals working on A2A receptor signaling.
Introduction
The Adenosine (B11128) A2A receptor (A2AR) is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses.[1][2][3] Its activation by adenosine typically triggers a signaling cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).[2][4] A2A receptor antagonists are valuable tools for studying these pathways and hold therapeutic potential for conditions like Parkinson's disease and cancer.[5][6] This document provides guidelines for using A2A receptor antagonists in cell culture, with a focus on dosage, concentration, and experimental design.
Data Presentation: Dosage and Concentration
The effective concentration of an A2A receptor antagonist can vary significantly depending on the specific compound, the cell line, and the experimental endpoint. The following tables summarize concentrations of commonly used A2A receptor antagonists from published studies.
Table 1: In Vitro Concentrations of Common A2A Receptor Antagonists
| Antagonist | Cell Line(s) | Concentration | Application | Reference |
| ZM241385 | MRMT-1, A375, A549 | 100 nM | Antagonize agonist-induced cell proliferation | [7] |
| ZM241385 | PC9, A549, CAFs | 25 µM | Inhibit cell growth and induce apoptosis | [8] |
| SCH58261 | PC9, CAFs | 25 µM | Inhibit cell growth | [8] |
| Istradefylline (B1672650) | Cultured cells | Not specified | Inhibit agonist-induced cAMP accumulation | [5] |
| A2A receptor antagonist 2 | Jurkat T cells | Not specified (IC50 = 8.3 nM) | Reverse agonist-suppressed cytotoxic function | [9] |
Table 2: Agonist Concentrations for Antagonist Assays
| Agonist | Cell Line(s) | Concentration | Application | Reference |
| CGS21680 | A549, MRMT-1, A375 | 10-100 nM | Induce cell proliferation | [7] |
| CGS21680 | Cultured cells | Not specified | Induce cAMP accumulation | [5] |
| NECA | HEK293 hA2AAR cells | 10 nM | Stimulate cAMP production | [10] |
Signaling Pathway and Experimental Workflow
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein.[1] Ligand binding initiates a cascade that leads to the production of cAMP and activation of PKA, which in turn phosphorylates various downstream targets, including the transcription factor CREB.[1][2]
Caption: A2A receptor signaling pathway.
General Experimental Workflow
A typical experiment to evaluate the efficacy of an A2A receptor antagonist involves cell culture, treatment with the antagonist followed by an agonist, and subsequent measurement of a biological response.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the ability of an A2A receptor antagonist to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the A2A receptor (e.g., HEK293-hA2AR, CHO-hA2AR)
-
Cell culture medium
-
A2A receptor antagonist (e.g., ZM241385, istradefylline)
-
A2A receptor agonist (e.g., NECA, CGS21680)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of approximately 2,500-5,000 cells per well and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium. Add the A2A receptor antagonist at various concentrations to the wells. A common practice is to pre-incubate the cells with the antagonist for 30 minutes at room temperature.[7][11]
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA at a final concentration corresponding to its EC80) to the wells.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[11]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of the antagonist. The rightward shift of the curve indicates competitive antagonism.[5]
Protocol 2: Cell Proliferation/Viability Assay
This protocol assesses the effect of A2A receptor antagonists on cancer cell proliferation, which can be stimulated by A2A receptor agonists.
Materials:
-
Cancer cell line expressing A2A receptors (e.g., A549, MRMT-1, A375)[7]
-
Cell culture medium
-
A2A receptor antagonist (e.g., ZM241385)
-
A2A receptor agonist (e.g., CGS21680)
-
Cell proliferation/viability assay reagent (e.g., MTT, WST-1, or a fluorescence-based kit)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-treat the cells with the A2A receptor antagonist (e.g., 100 nM ZM241385) for 30 minutes.[7]
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., 100 nM CGS21680) to the wells.[7]
-
Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental design.[7]
-
Viability Measurement: Add the cell proliferation/viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Compare the proliferation of cells treated with the agonist alone to those pre-treated with the antagonist to determine the inhibitory effect.
Concluding Remarks
The provided protocols and concentration ranges serve as a starting point for in vitro studies involving A2A receptor antagonists. It is crucial to optimize these parameters for each specific cell line and experimental setup. Proper controls, including vehicle-treated and agonist-only groups, are essential for accurate data interpretation.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 8. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: A2A Receptor Antagonist 3 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A2A receptor antagonist 3 (a hypothetical but representative antagonist for this document) in cancer immunotherapy research. This document includes detailed protocols for key experiments, quantitative data from representative preclinical and clinical studies, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The adenosine (B11128) A2A receptor (A2AR) has emerged as a critical immune checkpoint that suppresses anti-tumor immunity within the tumor microenvironment (TME).[1][2][3][4][5] High concentrations of extracellular adenosine in the TME, often a consequence of tumor-induced hypoxia, activate A2AR on various immune cells, including T cells, natural killer (NK) cells, and macrophages.[1][5][6] This activation triggers the cAMP/PKA/CREB signaling pathway, leading to immunosuppression and allowing tumor cells to evade immune destruction.[1][5][7]
A2A receptor antagonists are a class of small molecules designed to block this immunosuppressive pathway, thereby restoring and enhancing the anti-tumor immune response.[2][4][8] Preclinical and clinical studies have demonstrated that A2A receptor antagonists, both as monotherapy and in combination with other immunotherapies like PD-1/PD-L1 inhibitors, can lead to significant anti-tumor effects.[9][10][11][12][13]
Mechanism of Action: The A2A Receptor Signaling Pathway
Extracellular adenosine, produced by the ectonucleotidases CD39 and CD73 on tumor and immune cells, binds to the A2A receptor on immune effector cells. This binding activates a G-protein-coupled receptor (GPCR) signaling cascade that increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately leads to the suppression of T-cell activation, proliferation, and cytokine production, thereby dampening the anti-tumor immune response. A2A receptor antagonists competitively bind to the A2A receptor, preventing adenosine from binding and initiating this immunosuppressive cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. A2A adenosine receptor protects tumors from antitumor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Adenosine 2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A2A Receptor Antagonist 3 as a Tool for Studying Adenosine Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of A2A receptor antagonist 3 (Example 92) as a research tool for investigating adenosine (B11128) signaling pathways. This document includes a summary of its binding and functional activity, detailed protocols for key in vitro experiments, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction
The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its role in pathophysiology has made it a significant target for drug discovery. This compound is a potent and selective antagonist of the human A2A receptor, making it a valuable tool for elucidating the receptor's function in both healthy and diseased states.
Chemical Identity:
While the specific chemical structure of this compound is not publicly disclosed, it is identified by its CAS Number: 2738606-83-0[1]. For the purpose of these notes, it will be referred to as "this compound (Example 92)".
Data Presentation
The following tables summarize the quantitative data available for this compound, providing insights into its binding affinity and functional potency.
Table 1: Receptor Binding Affinity
This table presents the equilibrium dissociation constant (Ki) of this compound for various human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| A2A | 0.4[1] |
| A2B | 37[1] |
| A1 | 107[1] |
| A3 | 1467[1] |
Table 2: In Vitro Functional Activity
This table showcases the half-maximal inhibitory concentration (IC50) of this compound in functional cellular assays. Lower IC50 values indicate greater potency in inhibiting the specific cellular response.
| Assay | Cell Type | Stimulus | IC50 (µM) | Incubation Time |
| IL-2 Release Inhibition | - | CD3/CD28 | 0.004[1] | 24 hours[1] |
| pCREB Inhibition | CD8+ T cells (human whole blood) | - | 0.02[1] | 20 minutes[1] |
Signaling Pathways
The A2A receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB). This compound blocks the initial step of this pathway by preventing agonist binding to the receptor.
Figure 1. A2A Receptor Signaling Pathway and the inhibitory action of Antagonist 3.
Experimental Protocols
The following are detailed protocols for two key experiments used to characterize A2A receptor antagonists like compound 3.
Protocol 1: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist for the A2A receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled antagonist.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]ZM241385 or [³H]CGS 21680)
-
This compound (unlabeled)
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hA2A cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of this compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically near its Kd).
-
100 µL of the membrane preparation.
-
-
For total binding wells, add 50 µL of assay buffer instead of the antagonist.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Figure 2. General workflow for a radioligand binding assay.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of the antagonist to inhibit the agonist-induced production of cAMP.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Cell culture medium
-
A2A receptor agonist (e.g., NECA or CGS 21680)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating:
-
Seed HEK293-hA2A cells in a 96-well plate and culture overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with assay buffer containing a PDE inhibitor.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Terminate the reaction by adding lysis buffer to each well.
-
-
cAMP Detection:
-
Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone.
-
Plot the percentage of inhibition as a function of the antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Figure 3. Workflow for a cAMP accumulation assay.
Conclusion
This compound (Example 92) is a highly potent and selective tool for the in vitro study of the adenosine A2A receptor. Its high affinity and functional antagonism make it suitable for a range of applications, from basic receptor pharmacology to screening for novel therapeutic agents. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their investigations of adenosine signaling.
References
Application Notes and Protocols: A2A Receptor Antagonist 3 in Combination with L-DOPA Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for studying the combination of A2A receptor antagonists with L-DOPA for the treatment of Parkinson's disease (PD). The information is intended to guide researchers in designing and conducting preclinical and clinical investigations into this promising therapeutic strategy.
Scientific Rationale
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficiency in the basal ganglia.[1] Levodopa (L-DOPA), the metabolic precursor of dopamine, has been the gold-standard treatment for PD for decades.[2][3] It effectively replenishes dopamine levels and alleviates motor symptoms.[1][4] However, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and debilitating dyskinesia.[5][6]
Adenosine (B11128) A2A receptors are highly expressed in the striatum, a key brain region for motor control, where they are co-located with dopamine D2 receptors on striatopallidal neurons of the indirect pathway.[7][8] A2A and D2 receptors form heteromeric complexes and exert opposing effects.[7][9][10] Activation of A2A receptors by adenosine inhibits the function of D2 receptors, thus reducing dopamine-mediated signaling.[7][11]
In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect pathway.[7] A2A receptor antagonists can counteract this by blocking the inhibitory effect of adenosine on D2 receptors, thereby enhancing dopamine signaling.[7][11] This mechanism provides a strong rationale for using A2A receptor antagonists as an adjunct therapy to L-DOPA. The combination aims to achieve a more stable and effective dopaminergic stimulation, potentially allowing for lower doses of L-DOPA and reducing the risk of motor complications.[5][8][12] Preclinical and clinical studies have shown that A2A receptor antagonists can reduce "off-time" (periods of poor motor function) and in some cases, mitigate L-DOPA-induced dyskinesia.[5][12][13]
Key Signaling Pathways
The therapeutic effect of combining an A2A receptor antagonist with L-DOPA is rooted in the intricate interplay of adenosine and dopamine signaling pathways in the striatum.
A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit of the G protein.[14] Upon activation by adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB).[14] This signaling cascade ultimately modulates neuronal excitability and gene expression.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor, another GPCR, is primarily coupled to the Gi/o alpha subunit.[9][16] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[9][17] This pathway counteracts the effects of A2A receptor stimulation.
A2A-D2 Receptor Heteromer and Antagonistic Interaction
A2A and D2 receptors can form heteromeric complexes in the cell membrane.[7][9][10][18] Within this complex, there is a direct antagonistic interaction. Activation of the A2A receptor component by adenosine allosterically inhibits the binding of dopamine to the D2 receptor and reduces its signaling efficacy.[7][19][20] An A2A receptor antagonist blocks this inhibition, thereby facilitating and enhancing the function of the D2 receptor.
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical and clinical studies investigating the combination of A2A receptor antagonists with L-DOPA.
Table 1: Preclinical Efficacy of A2A Receptor Antagonists in Combination with L-DOPA in Rodent Models of Parkinson's Disease
| A2A Antagonist | Animal Model | L-DOPA Dose | Key Findings | Reference |
| ST1535 | 6-OHDA-lesioned rats | 7 mg/kg (submaximal) | Enhanced intensity and duration of contralateral rotation. | [21] |
| ST1535 | 6-OHDA-lesioned rats | 12 mg/kg (high) | No alteration of the rotational response produced by L-DOPA alone. | [21] |
| Unspecified | 6-OHDA-lesioned rats | Low, sub-threshold dose | Potentiated L-DOPA efficacy. | [22][23] |
| Compound 73 | 6-OHDA-lesioned rats | Not specified | Potentiated L-DOPA-induced rotational behavior at 10 and 30 mg/kg. | [11] |
| Preladenant | 6-OHDA-lesioned rats | Not specified | Minimum effective dose of 0.03 mg/kg in potentiating L-DOPA effects. | [11] |
Table 2: Preclinical Efficacy of A2A Receptor Antagonists in Combination with L-DOPA in Non-Human Primate Models of Parkinson's Disease
| A2A Antagonist | Animal Model | L-DOPA Dose | Key Findings | Reference |
| Istradefylline | MPTP-treated marmosets | 2.5 mg/kg (suboptimal) | Enhanced anti-parkinsonian effect without inducing dyskinesia when combined with a dopamine agonist. | [24] |
| ST1535 | MPTP-treated marmosets | 2.5 mg/kg | Significant reversal of motor disability when combined with ST1535 (20 mg/kg). | [11] |
| Vipadenant | MPTP-treated marmosets | Not specified | Reversal of motor disability without dyskinesias at <5 mg/kg. | [11] |
Table 3: Clinical Efficacy of A2A Receptor Antagonists in Combination with L-DOPA in Parkinson's Disease Patients
| A2A Antagonist | Study Phase | Key Findings | Reference |
| Istradefylline | Phase II & III | Effective in reducing "off-time" without worsening troublesome dyskinesia. | [13] |
| Tozadenant | In development | Promising results in early trials. | [13] |
| KW-6002 | Proof-of-principle | Potentiated the antiparkinsonian response to a low dose of L-DOPA by 36% with 45% less dyskinesia. Prolonged L-DOPA efficacy half-time by 47 minutes. | [25] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and research questions.
Preclinical Models of Parkinson's Disease
This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Protocol:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. Prepare the solution fresh immediately before use and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave the head and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Injection Site: Drill a small burr hole in the skull over the desired injection site. Common targets include the medial forebrain bundle (MFB) or the striatum.
-
6-OHDA Injection: Lower the Hamilton syringe needle to the target coordinates. Inject the 6-OHDA solution slowly (e.g., 1 µL/min). After the injection, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Slowly withdraw the needle, suture the incision, and allow the animal to recover in a warm environment. Provide supportive care, including softened food and water on the cage floor.
-
Lesion Verification: After a recovery period (typically 2-3 weeks), the extent of the dopamine lesion can be verified behaviorally (e.g., apomorphine- or amphetamine-induced rotation) and histologically (e.g., tyrosine hydroxylase immunohistochemistry).
This model offers a closer representation of human Parkinson's disease.
Objective: To induce parkinsonian symptoms in marmosets using the neurotoxin MPTP.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline
-
Veterinary care and monitoring equipment
Protocol:
-
MPTP Administration: Administer MPTP via subcutaneous or intraperitoneal injection. A common regimen is a series of injections (e.g., 2 mg/kg daily for 5 days).
-
Behavioral Assessment: Monitor the animals daily for the development of parkinsonian signs, including reduced locomotor activity, tremor, and bradykinesia, using a validated rating scale.
-
L-DOPA-Induced Dyskinesia: Once stable parkinsonism is established, chronic administration of L-DOPA (e.g., 5-15 mg/kg, twice daily) can be used to induce dyskinesia, which can then be assessed for modulation by the A2A receptor antagonist.
Behavioral Assessments
This test quantifies motor asymmetry resulting from the unilateral dopamine lesion.
Objective: To measure the effect of drug treatment on turning behavior.
Protocol:
-
Apparatus: Place the rat in a circular arena (rotometer bowl).
-
Drug Administration: Administer the test compounds (A2A antagonist, L-DOPA, or combination) and allow for an appropriate absorption period.
-
Recording: Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a set period (e.g., 60-90 minutes). Automated systems are commonly used for accurate counting.
-
Data Analysis: Express the data as net rotations (contralateral rotations - ipsilateral rotations) per unit of time.
This model assesses the potential of a compound to reverse drug-induced motor rigidity.
Objective: To measure the cataleptic state induced by a dopamine D2 receptor antagonist.
Protocol:
-
Drug Administration: Administer haloperidol (B65202) (a D2 antagonist, typically 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Test Procedure (Bar Test): At various time points after haloperidol injection, gently place the rat's forepaws on a horizontal bar raised a few centimeters above the surface.
-
Measurement: Record the latency for the rat to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.
-
Combination Study: Co-administer the A2A receptor antagonist with haloperidol to assess its ability to reduce the cataleptic response.
Molecular and Cellular Assays
This assay determines the affinity of a compound for the A2A receptor.
Objective: To measure the binding of the A2A receptor antagonist to its target.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Incubation: Incubate the cell membranes with a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) to determine the affinity of the test compound for the A2A receptor.
This assay measures the functional consequence of A2A receptor activation or blockade.
Objective: To determine if the A2A receptor antagonist can block agonist-induced cAMP production.
Protocol:
-
Cell Culture: Use a cell line expressing the human A2A receptor.
-
Treatment: Pre-incubate the cells with varying concentrations of the A2A receptor antagonist. Then, stimulate the cells with a known A2A receptor agonist (e.g., NECA or CGS-21680) to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced cAMP response.
This technique is used to visualize and quantify dopaminergic neurons in brain tissue.
Objective: To assess the extent of dopamine neuron loss in animal models of Parkinson's disease.
Protocol:
-
Tissue Preparation: Perfuse the animal with paraformaldehyde, dissect the brain, and prepare cryosections of the substantia nigra and striatum.
-
Staining:
-
Block non-specific binding sites.
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (a marker for dopaminergic neurons).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Visualize the stained sections using a fluorescence microscope.
-
Quantification: Count the number of TH-positive cells in the substantia nigra and measure the density of TH-positive fibers in the striatum to quantify the extent of the lesion.
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effects of A2A receptor antagonists and L-DOPA on extracellular dopamine and glutamate (B1630785) levels in the striatum.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of the rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer the test compounds systemically or through the microdialysis probe.
-
Analysis: Analyze the concentration of dopamine and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Experimental Workflow Example: Preclinical Evaluation in 6-OHDA Rat Model
By following these detailed protocols and understanding the underlying scientific rationale, researchers can effectively investigate the therapeutic potential of combining A2A receptor antagonist 3 with L-DOPA for the treatment of Parkinson's disease.
References
- 1. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Cellular quantification of tyrosine hydroxylase in the rat brain by immunoautoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MPTP marmoset model of parkinsonism: a multi-purpose non-human primate model for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Extracellular glutamate and dopamine measured by microdialysis in the rat striatum during blockade of synaptic transmission in anesthetized and awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. conductscience.com [conductscience.com]
- 14. atuka.com [atuka.com]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 16. neurobiology.lu.se [neurobiology.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 20. protocols.io [protocols.io]
- 21. ovid.com [ovid.com]
- 22. mdbneuro.com [mdbneuro.com]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing A2A Receptor Antagonist Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of A2A receptor antagonists in preclinical in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my A2A receptor antagonist a critical factor for in vivo studies?
A1: Poor aqueous solubility is a common challenge for many small molecule A2A receptor antagonists.[1] For in vivo studies, suboptimal solubility can lead to several issues, including:
-
Low Bioavailability: The compound may not be sufficiently absorbed into the systemic circulation after oral administration, leading to plasma concentrations that are too low to elicit a therapeutic effect.[1]
-
Inaccurate Dosing: Precipitation of the compound in the formulation can lead to inaccurate and inconsistent dosing.
-
Tissue Irritation: Precipitation at the injection site can cause local irritation and inflammation.
-
Poor Correlation between in vitro and in vivo results: Promising in vitro potency may not translate to in vivo efficacy due to solubility-limited exposure.[2]
Q2: What are the initial steps to assess the solubility of my A2A receptor antagonist?
A2: A preliminary solubility assessment should be performed in a range of pharmaceutically acceptable vehicles. This typically involves determining the equilibrium solubility of the compound in various solvents and buffer systems. A common method is the shake-flask technique, where an excess amount of the compound is agitated in the chosen vehicle until equilibrium is reached, after which the concentration of the dissolved compound is measured.[3][4]
Q3: What are some common formulation strategies to improve the solubility of A2A receptor antagonists for in vivo administration?
A3: Several strategies can be employed to enhance the solubility of poorly soluble A2A receptor antagonists. The choice of method depends on the physicochemical properties of the compound and the intended route of administration. Common approaches include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible co-solvents (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol) and aqueous solutions (e.g., saline, PBS).[1][5]
-
Surfactants: Incorporating non-ionic surfactants such as Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous vehicles.[1]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and improved bioavailability.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[6]
Troubleshooting Guide
Q4: My A2A receptor antagonist precipitates out of solution when I dilute my DMSO stock with an aqueous vehicle. What should I do?
A4: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Optimize the Co-solvent Ratio: Decrease the final concentration of DMSO in the formulation. While DMSO is an excellent solvent, high concentrations can be toxic in vivo. Experiment with different ratios of co-solvents like PEG300/400 and propylene glycol. A stepwise dilution approach is often effective.[5]
-
Incorporate a Surfactant: Add a small percentage of a biocompatible surfactant like Tween® 80 to the aqueous diluent before adding the DMSO stock. The surfactant can help to stabilize the compound in the aqueous phase.[1]
-
Use Cyclodextrins: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) in the aqueous vehicle before adding the drug solution.
-
Gentle Warming and Sonication: Gentle warming and sonication of the final formulation can help to redissolve small amounts of precipitate. However, be cautious about potential degradation of the compound with excessive heat.
-
Prepare a Nanosuspension: If the compound has very low solubility, creating a nanosuspension may be the most effective approach.
Q5: I'm observing high variability in my in vivo efficacy data. Could this be related to my formulation?
A5: Yes, formulation issues are a common cause of high variability in in vivo studies. Inconsistent solubility and precipitation can lead to variable dosing and absorption. To address this:
-
Ensure Homogeneity: Vigorously vortex or sonicate your formulation before each administration to ensure a uniform suspension.
-
Visually Inspect: Always visually inspect the formulation for any signs of precipitation before dosing.
-
Stability Check: Assess the stability of your formulation over the duration of your experiment. A compound that is initially in solution may precipitate over time.
-
Consider an Alternative Formulation Strategy: If variability persists, it may be necessary to develop a more robust formulation, such as a cyclodextrin complex or a lipid-based system.
Quantitative Data on A2A Receptor Antagonist Solubility and Bioavailability
The following table summarizes available data on the solubility and oral bioavailability of selected A2A receptor antagonists. This information can serve as a starting point for formulation development.
| Compound | Vehicle/Solvent | Solubility | Oral Bioavailability (Rat) | Citation |
| Istradefylline | DMSO | ~25.33 mg/mL | - | [7] |
| Preladenant | - | Improved solubility over earlier compounds | - | [8] |
| Vipadenant | DMSO | 31-43 mg/mL | - | [7][9][10] |
| SCH 58261 | - | Poorly soluble | Not orally active | [8] |
| Compound 33 (from a study) | - | Moderate at pH 7.4 (<6 µM) | 32% | [11] |
| Compound 41 (from a study) | - | Better solubility | 63% | [12] |
| Compound 49 (from a study) | - | Better solubility | 61% | [12] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common co-solvent vehicle for in vivo studies.
Materials:
-
A2A receptor antagonist
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the A2A receptor antagonist and dissolve it in a minimal amount of DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of PEG400.
-
To the PEG400, add the DMSO stock solution and vortex thoroughly.
-
Add the required volume of Tween® 80 to the mixture and vortex again until the solution is clear.
-
Finally, add the sterile saline to the desired final volume and vortex thoroughly. A common final vehicle composition is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.[5]
-
Visually inspect the final formulation for any precipitation. If necessary, use gentle warming or sonication to aid dissolution.
Protocol 2: Cyclodextrin Complexation
This protocol outlines a method for preparing an A2A receptor antagonist formulation using cyclodextrins.
Materials:
-
A2A receptor antagonist
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile water or saline
Procedure:
-
Prepare a solution of the chosen cyclodextrin in sterile water or saline at a concentration known to be effective for solubilization (e.g., 20-40% w/v).
-
Weigh the A2A receptor antagonist and add it to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at room temperature or with gentle heating for a sufficient period (e.g., 24-48 hours) to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The clear filtrate is the cyclodextrin-complexed A2A receptor antagonist formulation ready for in vivo administration.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
This protocol provides a general overview of preparing a nanosuspension using a wet milling technique.
Materials:
-
A2A receptor antagonist
-
Stabilizer (e.g., a combination of hydroxypropyl methylcellulose (B11928114) (HPMC) and Tween® 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Sterile water
-
High-energy mill (e.g., planetary ball mill or bead mill)
Procedure:
-
Prepare an aqueous solution of the stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween® 80).
-
Disperse the A2A receptor antagonist in the stabilizer solution to form a presuspension.
-
Add the milling media to the presuspension in the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (this will require optimization for each compound).
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
Visualizations
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Formulation Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. admescope.com [admescope.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG400 | Biochemical Assay Reagents | 25322-68-3 | Invivochem [invivochem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A2A receptor antagonist 3 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2A receptor antagonists. Here you will find information to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of A2A receptor antagonists?
A1: The most frequently encountered off-target effects of A2A receptor antagonists include:
-
Cross-reactivity with other adenosine (B11128) receptor subtypes (A1, A2B, and A3): Due to structural similarities among adenosine receptors, antagonists designed for the A2A subtype may also bind to and inhibit other subtypes, leading to mixed pharmacological effects.
-
Inhibition of monoamine oxidase B (MAO-B): Some A2A receptor antagonists, particularly those with certain chemical scaffolds like (E)-8-styrylxanthinyl derivatives, have been shown to inhibit MAO-B, which can affect neurotransmitter levels and may have neuroprotective effects independent of A2A receptor antagonism.[1]
-
Altered pharmacology due to receptor heterodimerization: A2A receptors can form heterodimers with other receptors, such as the A2B receptor. This can alter the binding affinity and functional potency of A2A antagonists, leading to unexpected results in tissues where both receptors are co-expressed.[2]
Q2: How can I determine if my A2A receptor antagonist is exhibiting off-target effects?
A2: A comprehensive selectivity profile is crucial. This can be achieved through a combination of in vitro assays:
-
Radioligand Binding Assays: These assays are essential for determining the binding affinity (Ki) of your antagonist at the A2A receptor and a panel of other potential off-target receptors, including the other adenosine receptor subtypes (A1, A2B, A3).[3][4][5][6][7] A significant affinity for other receptors indicates potential cross-reactivity.
-
Functional Assays (e.g., cAMP assays): These assays measure the functional consequence of receptor binding. For Gs-coupled receptors like A2A and A2B, antagonists will inhibit agonist-induced cAMP production.[8][9][10][11][12] For Gi-coupled receptors like A1 and A3, antagonists will block the agonist-induced decrease in cAMP. Comparing the antagonist's potency (IC50 or Kb) across different receptor subtypes will reveal its functional selectivity.
-
Enzyme Inhibition Assays: If your antagonist belongs to a chemical class known to interact with enzymes, such as MAO-B, specific enzyme inhibition assays should be performed to determine the IC50 or Ki for this interaction.[1]
Troubleshooting Guide
Issue 1: Unexpected results due to cross-reactivity with other adenosine receptors.
Q: My experimental results are not consistent with selective A2A receptor blockade. How can I troubleshoot this?
A: Unexpected results can often be attributed to an antagonist's interaction with other adenosine receptor subtypes.
Mitigation and Troubleshooting Steps:
-
Assess the Selectivity Profile: If not already done, perform radioligand binding and functional assays to determine the affinity and potency of your antagonist at all four adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Consult Selectivity Data: Compare your findings with published data for your specific antagonist. The table below provides a summary of the selectivity of some common A2A receptor antagonists.
-
Consider a More Selective Antagonist: If your current antagonist shows significant off-target activity, consider using a more selective compound.
-
Use Receptor Knockout/Knockdown Models: In cellular or animal models, use systems where the off-target receptor has been knocked out or knocked down to confirm that the unexpected effect is mediated by that specific off-target.
Table 1: Selectivity Profile of Common A2A Receptor Antagonists
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| Istradefylline (B1672650) (KW-6002) | 2.2 | 160 | 63 | >10000 | [13][14] |
| Preladenant | 1.1 | 2400 | 4800 | >10000 | [15] |
| SCH-58261 | 0.49 | 110 | 2300 | 1400 | [13] |
Ki values can vary depending on the experimental conditions.
Issue 2: Potential for Monoamine Oxidase B (MAO-B) Inhibition.
Q: My A2A antagonist is a styrylxanthine derivative and I'm observing effects on dopamine (B1211576) metabolism. Could this be an off-target effect?
A: Yes, some A2A antagonists, particularly those based on the (E)-8-styrylxanthinyl scaffold, can inhibit MAO-B.[1] This can lead to increased dopamine levels in the brain, which may confound studies on the dopaminergic system.
Mitigation and Troubleshooting Steps:
-
Perform a MAO-B Inhibition Assay: Directly test the ability of your antagonist to inhibit MAO-B activity in vitro.
-
Use a Structurally Different A2A Antagonist: If MAO-B inhibition is confirmed and is a confounding factor, switch to an A2A antagonist from a different chemical class that is known to not inhibit MAO-B. For example, istradefylline has been shown to have no significant inhibitory effect on MAO-B.[13][14]
-
Control for MAO-B Inhibition: In your experiments, include a selective MAO-B inhibitor as a positive control to differentiate its effects from those of A2A receptor antagonism.
Issue 3: Altered Antagonist Potency in Systems with A2A-A2B Heterodimers.
Q: My A2A antagonist is less potent in a specific cell line or tissue compared to others, even though A2A receptor expression is similar. What could be the cause?
A: This discrepancy could be due to the presence of A2A-A2B receptor heterodimers. When these receptors form a complex, the pharmacology of the A2A receptor can be altered, sometimes leading to a reduced potency of selective A2A ligands.[2] The A2B receptor may play a dominant role in the dimer.[2]
Mitigation and Troubleshooting Steps:
-
Profile Receptor Expression: Determine the expression levels of both A2A and A2B receptors in your experimental system (e.g., via qPCR, Western blot, or radioligand binding). High co-expression of A2B receptors may suggest the presence of heterodimers.
-
Use a Dual A2A/A2B Antagonist: In systems with high co-expression, a dual antagonist may be more effective at blocking the adenosine-mediated signaling.
-
Employ FRET/BRET Assays: Förster or Bioluminescence Resonance Energy Transfer (FRET/BRET) assays can be used to directly detect the formation of A2A-A2B heterodimers in living cells.
-
Knockdown the A2B Receptor: In a cell line, knocking down the A2B receptor should restore the expected potency of the A2A antagonist if heterodimerization was the cause of the reduced potency.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Selectivity Profiling
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).
-
Radioligands:
-
A1: [3H]DPCPX
-
A2A: [3H]ZM241385 or [3H]CGS 21680
-
A2B: [3H]PSB-603
-
A3: [125I]I-AB-MECA
-
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled adenosine receptor agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (A2A antagonist) at various concentrations.
-
96-well plates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and cell membranes expressing the receptor of interest.
-
Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of competing ligand), non-specific binding (in the presence of a high concentration of a non-labeled ligand), and specific binding (total minus non-specific).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Antagonist Potency and Selectivity
This protocol outlines a method to determine the functional antagonist activity (IC50) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the target receptor.
Materials:
-
Cell lines stably expressing each of the human adenosine receptor subtypes.
-
Cell culture medium.
-
Adenylyl cyclase activator (e.g., Forskolin (B1673556), for Gi-coupled receptors).
-
Agonists for each receptor subtype (e.g., NECA, CGS 21680).
-
Test compound (A2A antagonist) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
Procedure:
-
Cell Preparation: Culture the cells to an appropriate density and then seed them into 384-well plates.
-
Antagonist Incubation: Add the test compound at various concentrations to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add a concentration of the respective agonist that produces approximately 80% of its maximal response (EC80).
-
For Gi-coupled receptors (A1, A3): First, stimulate the cells with forskolin to increase basal cAMP levels. Then, add the respective agonist at its EC80 to inhibit cAMP production.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production/inhibition.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The potency of the antagonist at each receptor subtype can then be compared to determine its functional selectivity.
-
Visualizations
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Inhibition of monoamine oxidase B by selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of A2A Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of A2A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: My A2A receptor antagonist shows high potency in vitro but poor efficacy in vivo. What could be the underlying reason?
A1: A common reason for this discrepancy is low oral bioavailability. Many A2A receptor antagonists, particularly those with high molecular weight and lipophilicity, exhibit poor aqueous solubility and/or low membrane permeability. Additionally, some antagonists may be subject to rapid first-pass metabolism in the gut wall and liver, or be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), all of which significantly reduce the amount of drug reaching systemic circulation. For instance, the A2A antagonist SCH 58261 is known for its poor oral activity.
Q2: What are the primary strategies to improve the oral bioavailability of my A2A receptor antagonist?
A2: There are several effective strategies you can employ:
-
Prodrug Approach: This involves chemically modifying the antagonist to create a more soluble or permeable derivative (a prodrug) that is converted back to the active drug in the body. A notable example is the development of amino acid ester prodrugs of the A2A antagonist MSX-2 to enhance its water solubility.
-
Formulation Strategies: These methods aim to improve the dissolution and absorption of the drug. Common techniques include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Delivery: Encapsulating the antagonist in nanoparticles, such as lipid nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
-
Inhibition of P-glycoprotein (P-gp) Efflux: If your antagonist is a substrate for P-gp, co-administration with a P-gp inhibitor can increase its intestinal absorption.
Q3: How can I determine if my A2A receptor antagonist is a substrate of P-glycoprotein?
A3: The Caco-2 permeability assay is a widely used in vitro method to assess a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-gp. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters found in the small intestine. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. A ratio significantly greater than 1 suggests that your compound is actively transported out of the cells, likely by P-gp.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the A2A Receptor Antagonist
Troubleshooting Steps:
-
Characterize the Physicochemical Properties: Determine the aqueous solubility of your compound at different pH values. This will help you understand if solubility is a limiting factor for absorption.
-
Employ Formulation Strategies:
-
Particle Size Reduction: Consider micronization or jet milling to reduce the particle size of your compound.
-
Amorphous Solid Dispersions: Prepare a solid dispersion of your antagonist with a suitable polymer carrier.
-
Cyclodextrin Complexation: Investigate the formation of inclusion complexes with cyclodextrins to enhance solubility.
-
-
Consider a Prodrug Approach: If formulation strategies are not sufficient, designing a water-soluble prodrug can be a viable option. For example, attaching a hydrophilic moiety like a phosphate (B84403) or an amino acid can significantly increase aqueous solubility.
Issue 2: Poor Membrane Permeability and/or High P-gp Efflux
Troubleshooting Steps:
-
Perform a Caco-2 Permeability Assay: This will provide quantitative data on the permeability of your compound and indicate if it is a P-gp substrate.
-
If P-gp Efflux is Confirmed:
-
Co-administration with a P-gp Inhibitor: In your in vivo studies, consider co-administering your antagonist with a known P-gp inhibitor, such as elacridar, to assess the impact on bioavailability.
-
Formulation with P-gp Inhibiting Excipients: Some pharmaceutical excipients, like certain surfactants and polymers used in lipid-based formulations and nanoparticles, have been shown to inhibit P-gp.
-
-
Structural Modification: In the drug discovery phase, medicinal chemistry efforts can be directed towards modifying the structure of the antagonist to reduce its affinity for P-gp or to improve its passive permeability.
Quantitative Data on Bioavailability Improvement
The following table summarizes pharmacokinetic data for novel A2A receptor antagonists where formulation or structural modification strategies have led to improved oral bioavailability in rats.
| Compound | Formulation/Modification | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Compound 41 | Substituted 1-methylcyclohexyl-carboxamide derivative | 10 | 1850 | 9450 | 63 | [1] |
| Compound 49 | Substituted 1-methylcyclohexyl-carboxamide derivative | 10 | 1450 | 8950 | 61 | [1] |
| Compound 11o | 1H-pyrazolo[3,4-d]pyrimidin-6-amine core | 1 | 15.3 | 48.7 | 53 | [2] |
| Compound 11o | 1H-pyrazolo[3,4-d]pyrimidin-6-amine core | 3 | 55.6 | 211 | 57.9 | [2] |
| Compound 11o | 1H-pyrazolo[3,4-d]pyrimidin-6-amine core | 10 | 183 | 823 | 67.7 | [2] |
Experimental Protocols
Detailed Methodology: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an A2A receptor antagonist.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Test compound (A2A receptor antagonist)
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose, saline, or a solubilizing formulation)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the test compound at the desired dose via oral gavage. The volume is typically 5-10 mL/kg.
-
Intravenous (IV) Group: Administer the test compound as a bolus injection via the tail vein. The volume is typically 1-2 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following suggested time points:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the A2A receptor antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the mean plasma concentration at each time point for both the IV and PO groups.
-
Plot the mean plasma concentration versus time curves.
-
Determine the pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration (for the PO group).
-
Tmax: Time to reach Cmax (for the PO group).
-
AUC (Area Under the Curve): Calculate AUC from time zero to the last measurable time point (AUC0-t) and extrapolate to infinity (AUC0-∞) using the trapezoidal rule.
-
-
Oral Bioavailability (F%) Calculation: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
-
Detailed Methodology: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an A2A receptor antagonist and determine if it is a P-gp substrate.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (high and low permeability markers)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a suitable density.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Efflux Ratio (ER) Calculation: ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: A2A Receptor Signaling Pathway
Caption: Experimental Workflow for Improving Bioavailability
Caption: Troubleshooting Logic for Low Bioavailability
References
- 1. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
A2A receptor antagonist 3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of A2A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: How should I store A2A receptor antagonist compounds?
A1: Proper storage is crucial to maintain the integrity of your A2A receptor antagonists. Recommendations vary depending on whether the compound is in solid form or in solution.
-
Solid Form: Store powders at -20°C for long-term stability, with many compounds being stable for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable for some compounds. Always refer to the manufacturer's datasheet for specific recommendations.
-
Stock Solutions: The recommended storage solvent is typically DMSO. For long-term storage, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, where they can be stable for up to 2 years. For shorter-term storage, -20°C for up to 1 year is generally acceptable. Some datasheets suggest that stock solutions in DMSO can be stored at -20°C for up to 3 months.
Q2: What is the best solvent for dissolving A2A receptor antagonists?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of A2A receptor antagonists. Many of these compounds have poor aqueous solubility. When preparing stock solutions, ensure the DMSO is anhydrous (of high quality) as moisture can reduce the solubility of the compound. For some applications, ethanol (B145695) may also be used, but it is less common.
Q3: My A2A antagonist precipitates when I dilute my DMSO stock solution into aqueous buffer for my experiment. What should I do?
A3: This is a common issue as many A2A antagonists are poorly soluble in aqueous solutions. Here are a few steps to troubleshoot this problem:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously. Sonication or gentle warming in a 37°C water bath can also help to redissolve the precipitate.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the antagonist in your assay.
-
Increase DMSO Concentration: While it's important to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent effects on cells, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution. This should be carefully validated to ensure it doesn't interfere with your assay.
Q4: Are A2A receptor antagonists sensitive to light?
A4: Some classes of A2A receptor antagonists, particularly those with a styrylxanthine structure, have been shown to be photosensitive. Exposure to daylight or UV light can cause isomerization (e.g., from the active (E)-isomer to the less active (Z)-isomer) or dimerization, leading to a loss of affinity for the A2A receptor.[1] It is good practice to protect all A2A antagonist solutions from light by storing them in amber vials or by wrapping vials in aluminum foil, especially during experimental procedures.
Stability and Storage Conditions
The stability of A2A receptor antagonists is critical for obtaining reliable and reproducible experimental results. The following table summarizes general storage recommendations. However, it is imperative to consult the specific product datasheet provided by the manufacturer for the most accurate information.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid (Powder) | N/A | -20°C | Up to 3 years | For long-term storage. Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | ||
| Stock Solution | DMSO | -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 year | Suitable for shorter-term storage. |
Troubleshooting Guides
Cell-Based Functional Assays (e.g., cAMP Assays)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| Low or no antagonist effect | 1. Compound degradation (improper storage). 2. Suboptimal antagonist concentration. 3. Agonist concentration is too high. 4. Low receptor expression in cells. | 1. Use a fresh aliquot of the antagonist stock solution. 2. Perform a dose-response curve to determine the optimal concentration. 3. Use the EC80 concentration of the agonist for antagonist testing. 4. Verify A2A receptor expression in your cell line (e.g., via qPCR or a binding assay). |
| Apparent partial agonism | 1. The compound may be a true partial agonist. 2. Assay interference (e.g., compound is fluorescent). | 1. This is a characteristic of the compound's pharmacology.[2][3][4] 2. Run a control with the antagonist alone (no agonist) to check for direct effects on the assay signal. |
Radioligand Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand sticking to filters or plates. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number or volume of washes with ice-cold wash buffer. 3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). |
| Low specific binding | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or antagonist. 3. Incubation time is too short. | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Check the expiry date and storage conditions of the radioligand and use a fresh aliquot of the antagonist. 3. Ensure the incubation is long enough to reach equilibrium. |
| Poor reproducibility of Ki values | 1. Inconsistent assay conditions (temperature, buffer pH). 2. Variability in membrane preparations. 3. Inaccurate determination of radioligand Kd. | 1. Standardize all assay parameters.[5] 2. Prepare a large batch of cell membranes to use across multiple experiments. 3. Periodically re-determine the Kd of your radioligand with a saturation binding experiment. |
Experimental Protocols
Protocol 1: A2A Receptor Radioligand Binding Assay
This protocol provides a general guideline for a competitive binding assay to determine the affinity of a test antagonist for the human A2A receptor.
Materials:
-
Membranes: From HEK-293 or CHO cells stably expressing the human A2A receptor.
-
Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled A2A antagonist like ZM241385 or CGS15943.
-
Test Antagonist: Serially diluted in assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the membrane aliquot on ice. Dilute to the desired concentration (e.g., 5-10 µg of protein per well) in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of serially diluted test antagonist.
-
25 µL of [³H]-ZM241385 (at a final concentration close to its Kd, e.g., 1-2 nM).
-
25 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test antagonist and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based cAMP Functional Assay
This protocol describes how to measure the ability of an A2A antagonist to block agonist-induced cAMP production.
Materials:
-
Cells: HEK-293 cells stably expressing the human A2A receptor.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS21680.
-
Test Antagonist: Serially diluted.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the serially diluted test antagonist (in stimulation buffer) to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the A2A agonist (e.g., NECA at its EC80 concentration) to the wells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of the test antagonist. Fit the data using a non-linear regression model to determine the IC50 of the antagonist.
Visualizations
Caption: A2A Receptor Signaling Pathway
Caption: General Experimental Workflow
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A2A Adenosine Receptor Partial Agonism Related to Structural Rearrangements in an Activation Microswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A Adenosine Receptor Partial Agonism Related to Structural Rearrangements in an Activation Microswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
A2A Receptor Antagonist Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing A2A receptor antagonist dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of A2A receptor signaling?
The Adenosine A2A receptor is a G-protein coupled receptor (GPCR). When activated by an agonist, it couples to the Gs alpha subunit of the heterotrimeric G-protein.[1] This interaction stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1][2][3]
Q2: Which cell lines are commonly used for A2A receptor antagonist assays?
HEK-293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells stably expressing the human A2A receptor are frequently used for these assays.[4][5][6][7]
Q3: What are the key assays to determine the potency of an A2A receptor antagonist?
The two primary assays are:
-
Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2A receptor, which allows for the determination of the compound's binding affinity (Ki).[1]
-
cAMP Functional Assay: This assay determines the functional antagonist activity (IC50) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production.[1][8]
Q4: How is a dose-response curve for an A2A antagonist generated and interpreted?
A dose-response curve is generated by plotting the percentage of inhibition of the agonist-stimulated response against a range of antagonist concentrations.[8] The data is then fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.[1]
Troubleshooting Guides
This section addresses common issues encountered during A2A receptor antagonist dose-response experiments.
Issue 1: High variability or poor reproducibility in assay results.
-
Possible Cause 1: Inconsistent cell plating.
-
Possible Cause 2: Inconsistent incubation times.
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.
-
Issue 2: No or very weak antagonist activity observed.
-
Possible Cause 1: Inactive compound.
-
Solution: Verify the integrity and concentration of the antagonist stock solution. Test a known A2A receptor antagonist as a positive control.
-
-
Possible Cause 2: Suboptimal agonist concentration.
-
Solution: Use an agonist concentration that elicits a response corresponding to the EC80.[10] This ensures a sufficiently robust signal for the antagonist to inhibit.
-
-
Possible Cause 3: Phosphodiesterase (PDE) activity degrading cAMP.
Issue 3: High non-specific binding in radioligand binding assays.
-
Possible Cause 1: Inappropriate radioligand concentration.
-
Solution: Use a radioligand concentration close to its Kd value. For example, when using [3H]CGS 21680, a concentration of 6 nM is recommended.[9]
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Ensure thorough and consistent washing of the filters to remove unbound radioligand.
-
-
Possible Cause 3: Issues with the membrane preparation.
-
Solution: Prepare fresh cell membranes and ensure they are properly homogenized and centrifuged to remove cellular debris.[4]
-
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
Caption: A2A Receptor Signaling Pathway.
Experimental Workflow for Dose-Response Analysis
Caption: Experimental Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
Quantitative Data Summary
| Parameter | Typical Values / Conditions | Reference(s) |
| Cell Lines | HEK-293, CHO | [4][5][6][7] |
| Common Agonists | NECA, CGS 21680 | [9][11] |
| Common Radioligands | [3H]CGS 21680, [3H]ZM241385, [3H]NECA | [7][9][10] |
| Radioligand Conc. | ~Kd value (e.g., 6 nM for [3H]CGS 21680) | [9] |
| Agonist Conc. (Functional Assay) | EC80 | [10] |
| PDE Inhibitor | 0.5 mM IBMX | [10] |
| Incubation Time (Binding) | 120 min at Room Temperature | [9] |
| Incubation Time (cAMP) | 30 min at Room Temperature | [10] |
| Reference Antagonist IC50 (ZM 241385) | ~550 nM (against 100 nM CGS-21680) | [6] |
| Reference Antagonist IC50 (8-Cyclopentyl-1,3-dipropylxanthine) | 40 nM | [9] |
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a general guideline and may require optimization.
-
Membrane Preparation:
-
Culture cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[4]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[4]
-
Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate buffer.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of the unlabeled competing compound (your antagonist) at various concentrations or buffer for total binding.[4] For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[1]
-
Radioligand (e.g., [3H]CGS 21680 at a final concentration of 6 nM).[9]
-
Membrane preparation (typically 10-20 µg of protein per well).[7][12]
-
-
Incubate the plate for 120 minutes at room temperature with gentle shaking.[9]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[4]
-
-
Data Analysis:
cAMP Functional Assay Protocol
This protocol is a general guideline and may require optimization.
-
Cell Preparation:
-
Plate HEK-293 or CHO cells expressing the human A2A receptor in a 384-well plate and culture overnight.[8]
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[8]
-
Add the A2A receptor antagonist at various concentrations to the wells.
-
Add a fixed concentration of an A2A receptor agonist (e.g., NECA at its EC80 value).[10]
-
Include a phosphodiesterase inhibitor like IBMX (0.5 mM) in the stimulation buffer.[8][10]
-
Incubate for 30 minutes at room temperature.[10]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA).[13]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. innoprot.com [innoprot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
Technical Support Center: Minimizing A2A Receptor Antagonist Toxicity in Cell Lines
Welcome to the technical support center for researchers utilizing A2A receptor antagonists in cell line-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and minimize toxicity in your experiments.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Cell Toxicity Observed at Expected Efficacious Doses
Question: I am observing significant cell death at concentrations where my A2A receptor antagonist is expected to be effective. What could be the cause, and how can I mitigate this?
Answer:
High cytotoxicity can stem from several factors, ranging from the inherent sensitivity of your cell line to experimental variables. Here’s a breakdown of potential causes and solutions:
Potential Causes & Solutions
| Cause | Solution |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to A2A receptor antagonists. It is crucial to perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50 and toxic concentration for your specific cell line. If the therapeutic window is too narrow, consider using a less sensitive cell line. |
| Solvent Toxicity | The solvent used to dissolve the antagonist (commonly DMSO) can be toxic to cells, especially at higher concentrations. Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control (media with the same final concentration of the solvent) to assess solvent-specific toxicity. |
| Incorrect Cell Seeding Density | A low cell density can make cells more susceptible to drug-induced toxicity. Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Off-Target Effects | The antagonist may be interacting with other cellular targets besides the A2A receptor, leading to toxicity. To investigate this, you can: 1) Use a structurally different A2A receptor antagonist to see if the same toxic effects are observed. 2) Employ a cell line with knocked-down or knocked-out A2A receptor expression. If toxicity persists in these cells, it is likely due to off-target effects. 3) Assess the selectivity of your antagonist by testing its activity against other adenosine (B11128) receptor subtypes (A1, A2B, A3). |
| Compound Instability or Precipitation | The antagonist may be unstable in the culture medium or precipitating out of solution, leading to inconsistent and potentially toxic effects. Visually inspect the media for any precipitate after adding the antagonist. If precipitation is observed, refer to the troubleshooting guide on compound precipitation below. |
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable and non-reproducible results in my cell viability or apoptosis assays when using A2A receptor antagonists. What are the likely sources of this inconsistency?
Answer:
Inconsistent results are a common challenge in cell-based assays. The following table outlines potential sources of variability and how to address them:
Potential Causes & Solutions
| Cause | Solution |
| Reagent Variability | Inconsistent potency or purity between different lots of the A2A receptor antagonist can lead to variable results. Use a single, quality-controlled batch of the antagonist for a set of experiments. If you must switch batches, perform a bridging experiment to ensure consistency between the old and new lots. |
| Cell Culture Conditions | Variations in media components, serum concentration, passage number, or incubation times can all contribute to inconsistent results. Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times. Ensure cells are consistently passaged and are within a similar passage number range for all experiments. |
| Assay Interference | The A2A receptor antagonist itself may interfere with the reagents of your cytotoxicity assay (e.g., formazan-based assays like MTT). Use an orthogonal method to confirm your viability results. For example, if you are using an MTT assay (metabolic activity), confirm the results with a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue. |
| Cell Health and Passage Number | Cells at very high or low passage numbers can behave differently. Maintain a consistent and documented cell passage routine. Regularly check for mycoplasma contamination, which can significantly alter cellular responses. |
| Pipetting Errors and Uneven Cell Plating | Inaccurate pipetting or uneven distribution of cells in multi-well plates can lead to significant variability. Ensure your pipettes are calibrated. When plating cells, mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells. |
Issue 3: Compound Precipitation in Cell Culture Media
Question: My A2A receptor antagonist is precipitating when I add it to the cell culture medium. How can I prevent this?
Answer:
Many A2A receptor antagonists are hydrophobic and have limited solubility in aqueous solutions like cell culture media. Precipitation can lead to inaccurate dosing and cytotoxicity. Here are some strategies to improve solubility:
Strategies to Prevent Precipitation
| Strategy | Description |
| Optimize Stock Concentration | Prepare a lower concentration stock solution of the antagonist in your chosen solvent (e.g., 10 mM instead of 100 mM in DMSO). This reduces the "solvent shock" when diluting into the aqueous culture medium. |
| Two-Step Dilution | Perform a serial dilution. First, create an intermediate dilution of the antagonist in warm (37°C) complete cell culture medium. Then, add this intermediate dilution to your experimental wells. This gradual dilution can prevent the compound from crashing out of solution. |
| Pre-warm Media | Always add the antagonist to pre-warmed (37°C) cell culture media. Cold media can decrease the solubility of hydrophobic compounds. |
| Gentle and Immediate Mixing | Immediately after adding the antagonist to the media, gently swirl the flask or plate to ensure rapid and even distribution. This prevents localized high concentrations that can lead to precipitation. |
| Consider Serum Content | Serum proteins can help to solubilize some hydrophobic compounds. If you are working in serum-free conditions, consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment. |
| Alternative Solvents | While DMSO is common, other solvents like ethanol (B145695) may be suitable for some compounds. Always check the manufacturer's recommendations and perform a solvent toxicity control. |
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right concentration range for my A2A receptor antagonist in a cell viability assay?
A1: Start with a broad concentration range, typically from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to cover several orders of magnitude. This will help you to identify the IC50 (the concentration at which 50% of the biological effect is observed) and the toxic concentration range for your specific cell line. Based on the initial results, you can then perform a more focused dose-response experiment with a narrower range of concentrations around the IC50.
Q2: What are the key differences between common cell viability assays like MTT, MTS, and LDH?
A2: These assays measure different aspects of cell health:
-
MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.
-
LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged.
It is good practice to use at least two different types of assays to confirm your results.
Q3: My A2A receptor antagonist is supposed to be selective, but I'm still seeing toxicity. How can I differentiate between on-target and off-target toxicity?
A3: This is a critical question in drug development. Here are a few approaches:
-
Use a control antagonist: Test a structurally different A2A receptor antagonist. If it produces the same toxic effect, it's more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the A2A receptor in your cell line. If the antagonist is still toxic, the effect is likely off-target.
-
Receptor selectivity profiling: Test the activity of your antagonist against other related receptors, such as other adenosine receptor subtypes (A1, A2B, A3), to determine its selectivity profile.
-
Rescue experiment: Co-administer an A2A receptor agonist with the antagonist. If the toxicity is on-target, the agonist should be able to rescue the cells from the antagonist-induced toxicity.
Q4: What morphological changes should I look for in my cells after treatment with an A2A receptor antagonist?
A4: Morphological changes can provide clues about the mechanism of cell death. Look for:
-
Apoptosis: Cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.
-
Necrosis: Cell swelling, rupture of the plasma membrane, and release of cellular contents.
-
Changes in cell adhesion: A decrease in the number of adherent cells can be an early sign of toxicity.[1]
-
Changes in cell shape and size: Some antagonists may induce changes in the cytoskeleton, leading to alterations in cell morphology.
Q5: Can A2A receptor antagonists have paradoxical effects, such as increasing cell proliferation at low concentrations?
A5: Yes, biphasic or hormetic effects can be observed with some compounds. At low concentrations, an antagonist might have unexpected stimulatory effects due to complex signaling interactions or off-target effects. If you observe a biphasic dose-response curve, it is important to investigate the underlying mechanism. This could involve assessing the activation of different signaling pathways at various antagonist concentrations.
III. Data Presentation
Table 1: Comparative Cytotoxicity of A2A Receptor Antagonists in Various Cell Lines
| Antagonist | Cell Line | Assay | IC50 / Effect | Reference |
| ZM241385 | PC9 (Lung Adenocarcinoma) | Apoptosis Assay | 15% apoptotic cells at 25 µM | [1] |
| A549 (Lung Adenocarcinoma) | Apoptosis Assay | 9% apoptotic cells at 25 µM | [1] | |
| Cancer Associated Fibroblasts (CAFs) | MTS Assay | 30-50% growth inhibition at 25 µM | [1] | |
| SCH58261 | Cancer Associated Fibroblasts (CAFs) | MTS Assay | 10-20% growth inhibition at 25 µM (not statistically significant in all lines) | [1] |
| Istradefylline (B1672650) | LN229 (Glioblastoma) | Cell Viability Assay | Higher IC50 compared to Riluzole | [2] |
| SNB19 (Glioblastoma) | Cell Viability Assay | Higher IC50 compared to Riluzole | [2] |
Table 2: Selectivity Profile of Common A2A Receptor Antagonists
| Antagonist | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| ZM241385 | <1 | 255 | 50 | >10,000 | [3] |
| SCH58261 | <1 | 287 | 5,000 | >10,000 | [3] |
| CGS 15943 | <1 | 3.5 | 44 | 95 | [3] |
| Istradefylline | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity | [4] |
IV. Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
A2A receptor antagonist
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the A2A receptor antagonist in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells in culture
-
A2A receptor antagonist
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the A2A receptor antagonist as described in the MTS assay protocol.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
V. Mandatory Visualizations
References
- 1. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A2A Receptor Antagonist Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2A receptor antagonists. The information is designed to address specific challenges encountered during preclinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Efficacy and Clinical Response
-
Question: Why are we observing limited anti-tumor activity with our A2A receptor antagonist as a monotherapy in early-phase trials?
-
Answer: Clinical data suggests that A2A receptor antagonists often exhibit modest anti-cancer effects when used as single agents.[1] For instance, in a Phase 1/Ib trial in refractory renal cell carcinoma (RCC), ciforadenant (B606687) monotherapy resulted in a RECIST-defined partial response in only 1 out of 33 patients (3%).[2] The primary role of A2A receptor antagonism is to reverse adenosine-mediated immunosuppression within the tumor microenvironment (TME), which may be insufficient to overcome all mechanisms of immune escape.[3][4] The efficacy is often enhanced in combination with other immunotherapies, like checkpoint inhibitors.[1]
-
-
Troubleshooting:
-
Patient Selection: Ensure your inclusion criteria select for tumors with a high "adenosine fingerprint." This can be characterized by high expression of CD73 and the A2A receptor, which may predict a greater likelihood of response.[3][5]
-
Combination Strategy: Consider combination therapies. For example, the combination of ciforadenant with the anti-PD-L1 antibody atezolizumab showed an 11% partial response rate in RCC patients.[2] Preclinical models also show synergistic effects when A2A receptor antagonists are combined with anti-PD-1 or anti-CTLA-4 antibodies.[6]
-
Biomarker Analysis: Implement a robust biomarker strategy to analyze pre- and post-treatment biopsies. This can help identify signatures of response and resistance. An adenosine (B11128) gene signature in the blood has been associated with progression-free survival in patients treated with AZD4635.[7]
-
2. Adverse Events and Safety
-
Question: What are the common adverse events (AEs) associated with A2A receptor antagonists in clinical trials?
-
Answer: A2A receptor antagonists are generally well-tolerated.[4] Common treatment-related AEs are often low-grade and can include fatigue, nausea, decreased appetite, dizziness, and headache.[3][8][9][10] However, more serious, though less frequent, immune-related AEs can occur, particularly in combination therapies.[2]
-
-
Troubleshooting:
-
Proactive Monitoring: Closely monitor patients for both common and potentially serious AEs. For example, in a trial of inupadenant, serious AEs possibly related to the study drug included atrial fibrillation and myocardial infarction.[3]
-
Dose Escalation Studies: Carefully designed dose-escalation studies are crucial to determine the recommended Phase 2 dose with an acceptable safety profile.[4]
-
Distinguishing Drug-Related AEs: In combination therapies, it can be challenging to attribute AEs to a specific drug. A thorough understanding of the safety profile of each individual agent is essential.[11]
-
3. Biomarker and Patient Selection
-
Question: How can we identify the patient population most likely to benefit from A2A receptor antagonist therapy?
-
Answer: A significant challenge is the lack of validated predictive biomarkers. However, emerging data suggests that tumors with high levels of adenosine production and A2A receptor expression are more likely to respond.[3] One approach is to identify an "adenosine fingerprint" through various assays.[5]
-
-
Troubleshooting:
-
IHC for A2A Receptor: Immunohistochemistry (IHC) on pre-treatment tumor biopsies can be used to assess the number of cells expressing the A2A receptor. Higher expression has been associated with clinical benefit in patients treated with inupadenant.[3]
-
Gene Expression Signatures: Developing and validating a gene expression signature associated with the adenosine pathway can help stratify patients.[2][7]
-
Soluble Biomarkers: Measuring levels of soluble CD73 (sCD73) in plasma via ELISA can be a non-invasive way to assess a key component of the adenosine-producing machinery.[12][13]
-
4. Experimental Assay Issues
-
Question: We are having trouble with the reproducibility of our assay for measuring adenosine in the tumor microenvironment. What could be the issue?
-
Answer: Quantifying adenosine is challenging due to its low molecular weight, polar nature, and endogenous presence.[14] Standard LC-MS/MS methods may lack the required sensitivity and selectivity.
-
-
Troubleshooting:
-
Derivatization: Employing a derivatization agent, such as dansyl chloride, before LC-MS/MS analysis can improve the sensitivity and selectivity of adenosine quantification by reducing endogenous interference and matrix effects.[14][15]
-
Sample Handling: Ensure rapid and appropriate sample processing to prevent the degradation of adenosine. The use of enzyme inhibitors like adenosine deaminase inhibitors can be critical.
-
Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled internal standard for accurate quantification to account for matrix effects and variations in instrument response.[16]
-
Quantitative Data from Clinical Trials
Table 1: Efficacy of A2A Receptor Antagonists in Clinical Trials
| Antagonist (Trial ID) | Cancer Type | Treatment Regimen | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| Inupadenant (EOS-850) (NCT02740985) | Advanced Solid Tumors | Monotherapy | 42 | 2 Partial Responses | - | 12 patients with Stable Disease |
| Ciforadenant (NCT02655822) | Renal Cell Carcinoma | Monotherapy | 33 | 3% | - | - |
| Ciforadenant + Atezolizumab (NCT02655822) | Renal Cell Carcinoma | Combination | 35 | 11% | - | - |
| Ciforadenant + Ipilimumab + Nivolumab (NCT05501054) | Metastatic Renal Cell Carcinoma | Combination | 50 | 46% | 11.04 months | - |
| Etrumadenant + mFOLFOX-6 (ARC-3; NCT03720678) | Metastatic Colorectal Cancer (3L+) | Combination | 22 | 9.1% | 3.9 months | - |
| Taminadenant | Non-Small Cell Lung Cancer | Monotherapy | - | 9.5% | - | - |
| Taminadenant + Spartalizumab | Non-Small Cell Lung Cancer | Combination | - | 8.3% | - | - |
Data compiled from various sources.[2][3][4][6][9][17]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) >20%
| Antagonist | Most Frequent TEAEs (>20% incidence) |
| Inupadenant | Fatigue, Anemia, Decreased Appetite, Constipation[3][5][18] |
| JNJ-86974680 | Abdominal pain, Nausea, Fatigue, Dizziness, Cough, Headache[8] |
| Etrumadenant | Fatigue, Nausea[9] |
| PORT-6 | Fatigue, Nausea, Vomiting[10] |
Detailed Experimental Protocols
1. Protocol: Quantification of Adenosine in Tumor Tissue by LC-MS/MS with Dansyl Chloride Derivatization
-
Objective: To accurately measure the concentration of adenosine in the tumor microenvironment.
-
Methodology:
-
Sample Preparation: Homogenize tumor tissue samples. Perform protein precipitation followed by liquid-liquid extraction.
-
Derivatization: Incubate the extracted samples with dansyl chloride for approximately 15 minutes. This step improves the sensitivity and selectivity of the assay.[14]
-
LC-MS/MS Analysis:
-
Calibration: Generate a calibration curve using a matrix that mimics the sample (e.g., mouse plasma) with known concentrations of adenosine. The qualified range can be from approximately 0.019 µM to 37 µM.[14]
-
2. Protocol: Measurement of Soluble CD73 (sCD73) in Plasma by ELISA
-
Objective: To quantify the concentration of sCD73, a key enzyme in the adenosine production pathway, in patient plasma.
-
Methodology:
-
Sample Collection: Collect plasma using EDTA, heparin, or citrate (B86180) as an anticoagulant. Centrifuge at 1000 x g for 15 minutes. Assay immediately or store at ≤ -20°C.[12]
-
ELISA Procedure (Sandwich ELISA format):
-
Use a 96-well plate pre-coated with a capture antibody specific for human CD73.
-
Add 100 µl of standards, samples, and controls to the wells and incubate for 2 hours at room temperature.
-
Wash the plate four times.
-
Add 100 µl of a biotinylated detection antibody against human CD73 and incubate for 90 minutes.
-
Wash the plate four times.
-
Add 100 µl of Streptavidin-HRP conjugate and incubate for 45 minutes.
-
Wash the plate four times.
-
Add 100 µl of TMB substrate solution and incubate for 15 minutes.
-
Add a stop solution and measure the absorbance to determine the sCD73 concentration.[12]
-
-
3. Protocol: Assessment of A2A Receptor Expression by Flow Cytometry
-
Objective: To determine the expression levels of A2A receptors on the surface of cells (e.g., tumor-infiltrating lymphocytes).
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from tumor biopsies or blood samples.
-
Fluorescent Tagging:
-
Staining: Incubate the cells with the fluorescent probe. Include a non-specific binding control by co-incubating with a high concentration of an unlabeled antagonist.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with appropriate lasers and filters for the chosen fluorophore.
-
Gate on the cell population of interest.
-
Quantify the fluorescence intensity, which corresponds to the level of A2A receptor expression.
-
-
Visualizations
Caption: A2A receptor signaling pathway in the tumor microenvironment.
Caption: Biomarker-driven patient selection workflow for A2A antagonist trials.
Caption: Logical relationship of challenges across clinical trial phases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Corvus Pharmaceuticals Announces Presentation of Interim Data from the Phase 1b/2 Clinical Trial of Ciforadenant for Patients with Metastatic Renal Cell Cancer at the European Society for Medical Oncology (ESMO) Congress 2025 | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Adenosine Receptor Antagonist Combination Therapy for Metastatic Castrate Resistant Prostate Cancer [clin.larvol.com]
- 12. aviscerabioscience.com [aviscerabioscience.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. med.und.edu [med.und.edu]
- 17. biospace.com [biospace.com]
- 18. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Flow cytometry application for studies on adenosine A2A receptors expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A2A receptor antagonist 3 experimental variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with A2A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a functional A2A receptor antagonist assay?
A1: For a robust functional assay, such as a cAMP accumulation assay, it is crucial to include:
-
Positive Control (Agonist): A known A2A receptor agonist (e.g., CGS-21680 or NECA) to confirm that the receptor is functional and the signaling pathway is intact. This establishes the maximum possible response.[1][2][3]
-
Positive Control (Antagonist): A well-characterized A2A receptor antagonist (e.g., ZM241385 or istradefylline) to serve as a benchmark for the potency and efficacy of your experimental antagonist.[4][5]
-
Negative Control (Vehicle): The vehicle (e.g., DMSO) used to dissolve the test compounds should be run alone to determine the baseline response and ensure it has no effect on the assay.[5]
-
Negative Control (Untransfected Cells): If using a recombinant cell line, performing the assay on the parent cell line (not expressing the A2A receptor) can help identify any off-target effects of your compounds.
Q2: My antagonist shows low potency (high IC50 value). What are the potential causes?
A2: Low potency can stem from several factors:
-
Compound Instability: The antagonist may be unstable in the assay buffer or degrade over the incubation period. Assess compound stability under experimental conditions.
-
Cell Line Issues: Over time and with repeated passaging, the expression level of the A2A receptor in stable cell lines can decrease. It's important to regularly verify receptor expression or use cells from a low-passage stock.[6]
-
High Agonist Concentration: The concentration of the agonist used to stimulate the receptor might be too high, requiring a higher concentration of the antagonist to compete effectively. Use an agonist concentration at or near its EC80 value.
-
Assay Conditions: Suboptimal incubation times or temperatures can prevent the assay from reaching equilibrium. Ensure your protocol is optimized for your specific reagents and cell system.[7][8]
Q3: I am observing a high signal-to-background ratio in my radioligand binding assay. How can I reduce non-specific binding?
A3: High non-specific binding can obscure the specific binding signal. To mitigate this:
-
Optimize Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your binding buffer.
-
Reduce Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a detectable signal, ideally at or below its Kd value.[9]
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to reduce dissociation of the specifically bound ligand.
-
Filter Pre-treatment: Pre-soaking the filter plates (e.g., with polyethyleneimine) can reduce the binding of the radioligand to the filter itself.
-
Choice of Displacer: Ensure the concentration of the non-radiolabeled ligand used to determine non-specific binding is high enough (typically 100- to 1000-fold higher than the radioligand's Kd) to displace all specific binding.[7]
Q4: Can I use caffeine (B1668208) as a reference antagonist in my experiments?
A4: While caffeine is a well-known adenosine (B11128) receptor antagonist, it is non-selective, meaning it blocks other adenosine receptor subtypes (A1, A2B, A3) as well.[10] For experiments requiring high specificity, it is better to use a selective A2A antagonist like ZM241385 or SCH 58261 as your positive control.[11][12] Using a non-selective antagonist can lead to confounding results if your experimental system expresses multiple adenosine receptor subtypes.[10]
Troubleshooting Guides
Problem 1: High Variability Between Experimental Repeats
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression levels. Maintain a log of cell passage numbers and consistently use cells within a defined, low-passage range. Thaw a fresh vial of cells when variability is observed.[6] |
| Inconsistent Cell Plating | Uneven cell density across wells is a major source of variability. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After plating, allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even settling. |
| Reagent Preparation | Inconsistent preparation of buffers, agonist, and antagonist solutions can introduce significant error. Prepare large batches of buffers and aliquot for single use. Prepare fresh dilutions of compounds for each experiment from a concentrated stock. |
| Incubation Conditions | Fluctuations in temperature or incubation time can affect enzyme kinetics and binding equilibrium. Use a calibrated incubator and a precise timer for all incubation steps. Ensure even temperature distribution across the plate. |
Problem 2: No Response to A2A Receptor Agonist Stimulation
| Potential Cause | Recommended Solution |
| Loss of Receptor Expression | The stable cell line may have lost expression of the A2A receptor. Confirm receptor expression via Western blot, qPCR, or a saturation binding assay to determine the Bmax (receptor density).[9] |
| Inactive Agonist | The agonist may have degraded due to improper storage or repeated freeze-thaw cycles. Purchase a new batch of agonist or test the current stock in a different, validated assay system. |
| Cell Health | Cells may be unhealthy or dead. Check cell viability using a method like Trypan Blue exclusion before starting the experiment. Ensure proper cell culture techniques are being followed. |
| Downstream Signaling Component Issue | A component of the downstream signaling pathway (e.g., G protein, adenylyl cyclase) may be compromised. Use a direct activator of adenylyl cyclase, like forskolin, to bypass the receptor and confirm the integrity of the downstream cAMP production machinery.[13] |
Quantitative Data Summary
The following tables summarize key binding and functional parameters for common A2A receptor ligands.
Table 1: Binding Affinity (Kd) and Density (Bmax) of Common Radioligands
| Radioligand | Ligand Type | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-SCH 58261 | Antagonist | CHO cells | 2.3 | 526[9] |
| [3H]-ZM241385 | Antagonist | HEK-293 cells | 0.60 | 1900[14] |
| [3H]-CGS 21680 | Agonist | HEK-293 cells | 10 | Value not specified[9] |
Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied. A lower Kd indicates higher binding affinity. Bmax (maximum binding capacity) reflects the receptor density in the sample.
Table 2: Inhibitory Constant (Ki) and IC50 Values for Select A2A Antagonists
| Compound | Parameter | Value (nM) | Assay Conditions |
| ZM241385 | Ki | 0.4 | [3H]-ZM241385 displacement in HEK-293 membranes[14] |
| SCH 58261 | IC50 | ~10-100 | Varies by assay; e.g., reduces immobility in forced swim test at 10 mg/kg[11] |
| Istradefylline | Ki | ~1.2 | [3H]-ZM241385 displacement in CHO-K1/ADORA2A/Gα15 cells[7] |
| NECA (Agonist) | EC50 | 2.0 | cAMP accumulation in CHO-K1/ADORA2A/Gα15 cells[6] |
Note: Ki (inhibitory constant) is the concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. IC50 is the concentration of an antagonist that inhibits a specific biological response by 50%. EC50 is the concentration of an agonist that provides 50% of the maximum response.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test antagonist by measuring its ability to compete with a radiolabeled A2A antagonist.
1. Membrane Preparation:
-
Culture cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[9]
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.[7]
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 2.5-10 µg of protein).[15][16]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15][16]
3. Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of the test antagonist.
-
Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of an antagonist to inhibit agonist-stimulated production of cyclic AMP (cAMP).
1. Cell Preparation:
-
Seed cells expressing the A2A receptor (e.g., CHO-K1/ADORA2A) into a 96-well or 384-well plate and allow them to adhere overnight.[6][7]
2. Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., Rolipram or Ro20-1724) to prevent the degradation of cAMP.[1]
-
Add varying concentrations of the test antagonist to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A2A agonist (e.g., NECA at its EC80 concentration) to all wells except the basal control.[6]
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
3. Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available detection kit, such as HTRF, ELISA, or AlphaScreen.[1][13]
4. Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level as 100%.
-
Plot the normalized response as a function of the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP production, using non-linear regression.
Visualizations
References
- 1. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 5. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A2A receptor antagonist 3 data interpretation and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the data interpretation and analysis of A2A receptor antagonist experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate smooth and successful research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A2A receptor antagonists?
A2A receptor antagonists are a class of drugs that block the adenosine (B11128) A2A receptor.[1] Adenosine, a nucleoside, plays a role in various physiological processes, including inflammatory responses.[1] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, increases intracellular cyclic AMP (cAMP) levels.[1][2] By blocking this receptor, A2A antagonists prevent the downstream signaling cascade initiated by adenosine.[3] This mechanism is particularly relevant in the tumor microenvironment, where high concentrations of adenosine can suppress the immune response.[4][5] A2A receptor antagonists can help restore anti-tumor immunity by blocking this immunosuppressive pathway.[4][6]
Q2: How do I interpret dose-response curves for my A2A antagonist?
A dose-response curve graphically represents the relationship between the concentration of a drug and its biological effect.[7] For an A2A receptor antagonist, the curve typically shows the inhibition of an agonist-induced response (e.g., cAMP production) as the antagonist concentration increases. Key parameters to determine from the curve are:
-
IC50 (Inhibitory Concentration 50%): The concentration of the antagonist that produces 50% of its maximum inhibitory effect. A lower IC50 value indicates a more potent antagonist.
-
Efficacy (Emax): The maximum inhibitory effect of the antagonist.
-
Slope: The steepness of the curve, which can provide insights into the mechanism of inhibition.[7]
It is crucial to generate a dose-response curve for your specific experimental model to accurately determine the appropriate dosing.
Q3: What are the key differences between a competitive and a non-competitive A2A receptor antagonist?
A competitive antagonist binds to the same site on the A2A receptor as the endogenous agonist (adenosine). This type of antagonism can be overcome by increasing the concentration of the agonist, which will shift the agonist's dose-response curve to the right.
A non-competitive antagonist binds to an allosteric (different) site on the receptor. This binding changes the receptor's conformation, preventing the agonist from binding or activating the receptor, regardless of the agonist concentration. This results in a depression of the maximal response to the agonist.
Troubleshooting Guides
Problem: Low or inconsistent signal-to-noise ratio in my cAMP functional assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Density | Titrate the number of cells per well to find the optimal density that yields a robust and reproducible signal. Too few cells may result in a weak signal, while too many can lead to inconsistent results.[8] |
| Inappropriate Agonist Concentration | The concentration of the stimulating agonist (e.g., NECA) may be too high or too low.[8] Perform a dose-response curve for the agonist to determine the EC80 (the concentration that produces 80% of the maximal response) for use in your antagonist assays. |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Assay Buffer Composition | Check the composition of your assay buffer. Components like serum can sometimes interfere with the assay. Consider using a serum-free buffer for the assay incubation period. |
| Incubation Times | Optimize the pre-incubation time with the antagonist and the stimulation time with the agonist. Insufficient incubation can lead to incomplete inhibition or stimulation. |
Problem: My A2A antagonist shows low potency (high IC50 value).
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Poor compound solubility can lead to an underestimation of its true potency. Visually inspect for precipitation and consider using a different solvent or a lower concentration range. The final DMSO concentration should typically be kept low (e.g., 0.1%).[9][10] |
| High Agonist Concentration | If you are using a competitive antagonist, a high concentration of the stimulating agonist will require a higher concentration of the antagonist to achieve inhibition. Use an agonist concentration at or near its EC50 or EC80. |
| Incorrect Assay Conditions | Factors like pH and temperature can affect ligand binding. Ensure your assay buffer is at the correct pH (e.g., 7.4) and the incubation is performed at a consistent temperature.[9][10][11] |
| Compound Degradation | Verify the stability of your antagonist under your experimental conditions. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. |
Quantitative Data Summary
Table 1: Binding Affinities of Common Radioligands for the Human A2A Receptor
| Radioligand | Ligand Type | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-SCH 58261 | Antagonist | CHO cells | 2.3 | 526 |
| [3H]-ZM241385 | Antagonist | HEK-293 cells | Value not specified | Value not specified |
| [3H]-CGS 21680 | Agonist | HEK-293 cells | 10 | Value not specified |
Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Bmax (maximum binding capacity) reflects the total number of receptors in the sample.[11]
Table 2: In Vitro Potency of Select A2A Receptor Antagonists
| Compound | hA2A Ki (nM) |
| Compound 9 | 0.2 - 2.0 |
| Compound 13 | Not specified |
| Compound 23 | 0.5 - 1.0 |
| Compound 24 | 0.5 - 1.0 |
| Compound 25 | 0.5 - 1.0 |
| Compound 26 | 1.9 |
| Compound 27 | 3.1 |
Data from a study on[4][5][11]triazolo[5,1-f]purin-2-one derivatives. Ki represents the inhibitory constant.[12]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor.[13]
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[11]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][13]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.[13]
2. Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385), and varying concentrations of the test compound.[9][10][13]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2A antagonist.[13]
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.[13]
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.[13]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[11][13]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by performing a non-linear regression analysis of the competition binding data.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the ability of an A2A receptor antagonist to inhibit agonist-stimulated cAMP production.[13]
1. Cell Preparation:
-
Seed cells expressing the human A2A receptor (e.g., HEK-293) into a 96-well or 384-well plate and allow them to attach overnight.[6][13]
2. Assay Procedure:
-
Pre-treat the cells with varying concentrations of the test antagonist for a specified period.[6]
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., NECA) to induce cAMP production.[6][14]
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or LANCE cAMP assay).[6][14]
3. Data Analysis:
-
Plot the percentage of inhibition against the antagonist concentration.[13]
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[13]
Mandatory Visualizations
Caption: A2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are A2aR antagonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
Validation & Comparative
A Comparative Analysis of A2A Receptor Antagonist 3 and Other Non-Xanthine Antagonists
A detailed examination of A2A receptor antagonist 3 reveals its potent and selective profile in comparison to other notable non-xanthine antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
The adenosine (B11128) A2A receptor, a G protein-coupled receptor, has emerged as a critical target in medicinal chemistry, particularly in the fields of neurodegenerative diseases like Parkinson's, and immuno-oncology. Antagonism of this receptor has shown therapeutic promise, leading to the development of numerous antagonists. Among these, non-xanthine derivatives are of particular interest due to their potential for high selectivity and favorable pharmacological properties over traditional xanthine-based antagonists like caffeine. This guide focuses on a comparative analysis of this compound (also referred to as Example 92 in some literature) against other well-characterized non-xanthine antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound alongside other prominent non-xanthine A2A receptor antagonists. This quantitative data allows for a direct comparison of their efficacy and selectivity profiles.
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1/A2A Selectivity | A2B/A2A Selectivity | A3/A2A Selectivity |
| Antagonist 3 | 0.4 [1] | 107 [1] | 37 [1] | 1467 [1] | 267.5 | 92.5 | 3667.5 |
| Istradefylline (KW-6002) | 2.2 | 130 | 630 | 4600 | 59 | 286 | 2091 |
| Preladenant (SCH 420814) | 1.0 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| ZM241385 | 0.5 | 50 | 77 | 370 | 100 | 154 | 740 |
| SCH-58261 | 1.3[2] | 420 | 69 | 130 | 323[2] | 53[2] | 100[2] |
| CGS-15943 | 3.5 | 4.2 | 21 | 1100 | 1.2 | 6 | 314 |
Table 1: Comparative Binding Affinity (Ki) and Selectivity of Non-Xanthine A2A Receptor Antagonists. This table illustrates the high affinity and selectivity of Antagonist 3 for the A2A receptor compared to other adenosine receptor subtypes.
| Compound | Functional Assay | IC50 (nM) |
| Antagonist 3 | CD3/CD28 stimulated IL-2 release | 4 [1] |
| pCREB inhibition in CD8+ T cells | 20 [1] | |
| Istradefylline (KW-6002) | cAMP accumulation | 8.9 |
| Preladenant (SCH 420814) | cAMP accumulation | 0.8 |
| ZM241385 | cAMP accumulation | 2.1 |
| SCH-58261 | cAMP accumulation | 5.2 |
Table 2: Functional Potency (IC50) of Non-Xanthine A2A Receptor Antagonists. This table highlights the potent functional activity of Antagonist 3 in cell-based assays relevant to immune modulation.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for antagonist evaluation.
Caption: A2A Receptor Signaling Pathway.
The A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and subsequent downstream signaling cascades. A2A antagonists competitively block the binding of adenosine, thereby inhibiting this signaling pathway.
Caption: Experimental Workflow for A2A Antagonist Evaluation.
The characterization of a novel A2A receptor antagonist typically begins with in vitro assays to determine its binding affinity and functional potency. Promising candidates then move into in vivo studies to assess their pharmacokinetic properties and efficacy in disease models.
Comparative Analysis of Non-Xanthine Antagonists
Non-xanthine A2A receptor antagonists can be broadly categorized based on their core chemical structures. A logical comparison can be made based on their selectivity and potency, which are key determinants of their therapeutic potential.
References
Navigating the Selectivity Landscape: A Comparative Analysis of A2A Receptor Antagonist Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a G-protein coupled receptor (GPCR) antagonist is paramount. This guide provides a comparative overview of the cross-reactivity of a representative Adenosine (B11128) A₂A receptor antagonist, offering insights into its potential off-target effects and therapeutic window. The data presented herein is synthesized from published experimental findings.
The Adenosine A₂A receptor (A₂A R) is a well-established therapeutic target for a variety of pathological conditions, including Parkinson's disease, cancer, and inflammatory disorders.[1][2] The development of selective A₂A R antagonists is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on the cross-reactivity profile of a potent and selective A₂A R antagonist, herein referred to as "Compound X," as a representative example to illustrate the methodologies and data presentation crucial for such assessments.
In Vitro Selectivity Profile of Compound X
The selectivity of an A₂A R antagonist is typically first assessed against other subtypes of the adenosine receptor family (A₁, A₂B, and A₃) due to their structural similarities. Further screening against a broader panel of GPCRs is often conducted to identify potential interactions with other signaling pathways.
Adenosine Receptor Subtype Selectivity
The binding affinity and functional antagonism of Compound X against human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Antagonism (Kᵢ, nM) | Fold Selectivity vs. A₂A R |
| A₂A R | 1.5 | 0.4 | - |
| A₁ R | >1700 | >1000 | >1100 |
| A₂B R | >5000 | >5000 | >3300 |
| A₃ R | >5000 | >5000 | >3300 |
Table 1: Selectivity of Compound X against human adenosine receptor subtypes. Data synthesized from in vitro binding and functional assays.[3]
Broader GPCR Panel Screening
Comprehensive profiling of Compound X against a panel of other GPCRs is essential to unmask potential off-target activities. While specific data for a universally recognized "Antagonist 3" is not available, a typical approach involves screening against receptors implicated in common off-target effects, such as cardiovascular, central nervous system, and metabolic receptors. The results of such a screen for a representative compound would be presented in a similar tabular format, indicating the binding affinities (Kᵢ or IC₅₀ values) for each off-target receptor.
Experimental Methodologies
The determination of antagonist cross-reactivity relies on a suite of well-established in vitro assays. These assays can be broadly categorized into binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the target GPCR (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]ZM241385 for A₂A R) is used at a concentration near its Kₔ value.[4]
-
Competition Binding: Increasing concentrations of the test antagonist are incubated with the cell membranes and the radioligand.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay
Functional assays measure the ability of an antagonist to block the downstream signaling initiated by receptor activation. For the A₂A R, which is Gₛ-coupled, its activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293-hA₂A R) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Agonist Stimulation: Cells are pre-incubated with various concentrations of the test antagonist before being stimulated with a known agonist (e.g., NECA) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).[5]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the IC₅₀ is determined. This value is then used to calculate the functional Kᵢ.
Visualizing the Assessment of GPCR Cross-Reactivity
The following diagrams illustrate the workflow for assessing GPCR cross-reactivity and the canonical signaling pathway of the A₂A receptor.
The diagram above outlines the systematic approach to characterizing the selectivity of a GPCR antagonist. It begins with confirming activity at the primary target, followed by screening against related and diverse GPCRs to determine the selectivity profile.
References
- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 3. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Istradefylline and Caffeine as A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of istradefylline (B1672650), a selective adenosine (B11128) A2A receptor antagonist, and caffeine (B1668208), a non-selective antagonist. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the key differences in binding affinity, selectivity, and pharmacokinetic profiles of these two compounds.
Data Presentation
Table 1: Comparative Binding Affinity of Istradefylline and Caffeine for Human Adenosine Receptor Subtypes
The following table summarizes the binding affinities (Ki) of istradefylline and caffeine for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki | A3 Receptor Ki | Selectivity for A2A vs A1 |
| Istradefylline | 220[1] | 12.4[1] | Lower affinity[2] | Lower affinity[2] | ~18-fold |
| Caffeine | 7,000 | 16,000 | Weak antagonist[3] | Weak antagonist[3] | ~0.44-fold |
Note: The binding affinity data is compiled from multiple sources and experimental conditions may vary. Istradefylline demonstrates a clear selective affinity for the A2A receptor over the A1 receptor, while caffeine is a non-selective antagonist with micromolar affinity for both A1 and A2A receptors.[4] Istradefylline's affinity for A2B and A3 receptors is reported to be significantly lower.[2]
Table 2: Comparative Pharmacokinetic Properties of Istradefylline and Caffeine in Humans
This table outlines the key pharmacokinetic parameters of istradefylline and caffeine in humans.
| Parameter | Istradefylline | Caffeine |
| Bioavailability | High | Rapid and complete |
| Half-life (t½) | ~83 hours[5] | 5-6 hours (highly variable) |
| Metabolism | Primarily by CYP3A4, with minor contributions from other CYP enzymes.[6] | Primarily by CYP1A2 in the liver. |
| Brain Penetration | Readily crosses the blood-brain barrier.[7] | Readily crosses the blood-brain barrier. |
| Protein Binding | ~98% | 10-30% |
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
A standardized experimental protocol to determine the binding affinity of a compound for the adenosine A2A receptor typically involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells). The cells are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the A2A receptor (e.g., [³H]-ZM241385 or [³H]-SCH 58261) and varying concentrations of the test compound (e.g., istradefylline or caffeine). The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Binding: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled A2A receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualization
References
A Head-to-Head Comparison of A2A Receptor Antagonists: Preladenant vs. ZM241385
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent adenosine (B11128) A2A receptor antagonists: Preladenant and ZM241385. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
The adenosine A2A receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including Parkinson's disease and in the field of immuno-oncology. Antagonists of this receptor block the effects of adenosine, thereby modulating downstream signaling pathways. Preladenant and ZM241385 are two well-characterized antagonists that have been pivotal in A2A receptor research.
Quantitative Performance Analysis
The binding affinity (Ki) of an antagonist to its receptor is a critical measure of its potency. The following table summarizes the binding affinities of Preladenant and ZM241385 for the human A2A receptor as determined by radioligand binding assays.
| Compound | Human A2A Receptor Ki (nM) | Selectivity |
| Preladenant | 1.1[1] | >1000-fold for A2A over other adenosine receptors[1] |
| ZM241385 | 0.4 ± 0.03[2] - 1.4[3] | High affinity and selective for A2A[3] |
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[4][5][6][7]
Experimental Protocols
Radioligand Binding Competition Assay
This assay is a standard method to determine the affinity (Ki) of an unlabeled compound (the "competitor," e.g., Preladenant) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]ZM241385) from its receptor.[8][9][10]
1. Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably or transiently expressing the human adenosine A2A receptor are harvested.[11]
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[12]
2. Assay Incubation:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of the radioligand ([3H]ZM241385) and varying concentrations of the unlabeled competitor compound (Preladenant or unlabeled ZM241385).[8][11]
-
The incubation is carried out at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[11][12]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[8][12]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Both Preladenant and ZM241385 are highly potent antagonists of the adenosine A2A receptor, with Ki values in the low nanomolar range. Preladenant exhibits exceptional selectivity for the A2A receptor subtype. The choice between these compounds for research purposes may depend on the specific experimental requirements, such as the need for high selectivity or the use of a well-established radiolabeled tool for binding assays, for which ZM241385 is widely utilized. This guide provides the foundational data and methodologies to aid in the informed selection and application of these important research compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. revvity.com [revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Neuroprotective Effects of A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of adenosine (B11128) A2A receptor antagonists, with a focus on key compounds that have been evaluated in preclinical and clinical studies. The information presented herein is intended to assist researchers and drug development professionals in assessing the therapeutic potential of targeting the A2A receptor for neurodegenerative diseases.
Introduction
Adenosine A2A receptor antagonists have emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][2] These receptors are highly expressed in the basal ganglia, a brain region critically involved in motor control and cognitive function.[3] Overactivation of A2A receptors has been implicated in pathological processes such as neuroinflammation, excitotoxicity, and neuronal apoptosis.[4][5] By blocking these receptors, A2A antagonists can exert neuroprotective effects, offering the potential to slow disease progression.[1][6] This guide compares the performance of prominent A2A receptor antagonists based on available experimental data.
Comparative Efficacy of A2A Receptor Antagonists
The following tables summarize quantitative data on the neuroprotective effects of several well-characterized A2A receptor antagonists from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
| Compound | Dose | % Protection of Dopaminergic Neurons (Substantia Nigra) | Reference |
| Istradefylline | 10 mg/kg | ~50% | [7] |
| Preladenant | 10 mg/kg | Significant protection (quantitative data not specified) | [8][9] |
| Tozadenant (B1682436) | 30 mg/kg | Significant protection (quantitative data not specified) | [8][9] |
| SCH 58261 | 5 mg/kg | ~40% | [10] |
Table 2: Neuroprotection in the 6-OHDA Rat Model of Parkinson's Disease
| Compound | Dose | % Reduction in Apomorphine-Induced Rotations | Reference |
| Istradefylline | 1 mg/kg | ~60% | [3] |
| Generic A2A Antagonists | Various | Significant reduction in rotations | [11] |
Table 3: In Vitro Neuroprotective Effects
| Compound | Assay | IC50 / Effective Concentration | Cell Type | Insult | Reference |
| SCH 58261 | Apoptosis Assay | Not specified | Retinal neurons | Light-induced damage | [12][13] |
| Generic A2A Antagonists | Cell Viability | Not specified | Striatal neurons | Quinolinic acid | [2] |
Key Signaling Pathways
The neuroprotective effects of A2A receptor antagonists are mediated through the modulation of several intracellular signaling pathways. The diagram below illustrates the proposed mechanism of action.
References
- 1. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 2. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A2A receptor blockade attenuates excitotoxicity in rat striatal medium spiny neurons during an ischemic-like insult - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of A2A Receptor Antagonists as PET Imaging Ligands
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2A receptor (A2AR) is a critical target in the central nervous system and periphery, implicated in a range of pathologies including Parkinson's disease, Alzheimer's disease, and in cancer immunotherapy. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of A2AR expression and occupancy, playing a vital role in understanding disease mechanisms and accelerating drug development.
The validation of a novel A2AR antagonist as a PET imaging ligand is a rigorous process requiring comprehensive preclinical and clinical evaluation. While the specific antagonist "3" is not a recognized designation in published literature, this guide provides a framework for its validation by comparing the performance of several well-established A2AR PET radiotracers. This comparison is supported by experimental data and detailed methodologies to aid researchers in the evaluation of new and existing ligands.
Data Presentation: A Comparative Analysis of Leading A₂A Receptor PET Ligands
The ideal A₂A receptor PET ligand should exhibit high binding affinity and selectivity for the target receptor, favorable pharmacokinetic properties allowing for good brain penetration and a high signal-to-noise ratio, and minimal off-target binding. The following tables summarize the quantitative data for several prominent A₂A receptor PET ligands that have been evaluated in preclinical and/or clinical studies.
| Ligand | Target | Binding Affinity (Ki, nM) | Selectivity (A₂A vs. A₁) | Radiotracer | Key Characteristics |
| [¹¹C]TMSX | Human A₂A Receptor | 1.8 | ~50-fold | ¹¹C | First-generation xanthine-based antagonist; widely used in human studies, but shows some photoisomerization.[1] |
| [¹¹C]SCH442416 | Human A₂A Receptor | 0.17 | >2300-fold | ¹¹C | High-affinity non-xanthine antagonist; shows rapid metabolism in humans.[1][2] |
| [¹¹C]Preladenant | Human A₂A Receptor | 1.1 | ~1000-fold | ¹¹C | Non-xanthine antagonist with good brain kinetics; suitable for quantifying receptor occupancy.[1] |
| [¹⁸F]MNI-444 | Human A₂A Receptor | 0.64 | >1000-fold | ¹⁸F | 18F-labeled non-xanthine antagonist with favorable kinetics for clinical use.[1] |
| [¹⁸F]FESCH | Rat A₂A Receptor | 0.8 | High | ¹⁸F | 18F-labeled non-xanthine antagonist; favorable for preclinical quantification in rodents.[1] |
Note: Binding affinity and selectivity values can vary depending on the experimental conditions and tissue source.
Experimental Protocols: Methodologies for Ligand Validation
The validation of a potential A₂A receptor PET ligand involves a series of key experiments to characterize its binding properties and in vivo performance.
1. In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) and selectivity of the antagonist for the A₂A receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A₂A receptor (e.g., HEK293 cells).
-
Competition Binding Assay: Incubate the cell membranes with a known radioligand for the A₂A receptor (e.g., [³H]ZM241385) and increasing concentrations of the unlabeled antagonist being tested.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
Selectivity Assessment: Repeat the competition binding assay using cell membranes expressing other adenosine receptor subtypes (A₁, A₂B, A₃) to determine the antagonist's selectivity.
-
2. In Vitro Autoradiography
-
Objective: To visualize the regional distribution of binding sites for the radiolabeled antagonist in brain tissue.
-
Methodology:
-
Tissue Preparation: Obtain thin frozen brain sections (e.g., from rat, mouse, or pig) that include regions with high A₂A receptor density (e.g., striatum) and low density (e.g., cerebellum).
-
Incubation: Incubate the brain sections with the radiolabeled antagonist. To determine non-specific binding, a separate set of sections is co-incubated with a high concentration of a known A₂A receptor antagonist.
-
Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.
-
Imaging: Expose the sections to a phosphor imaging plate or autoradiographic film.
-
Analysis: Quantify the binding density in different brain regions and compare it to the known distribution of A₂A receptors.
-
3. In Vivo PET Imaging in Animal Models
-
Objective: To evaluate the brain uptake, regional distribution, pharmacokinetics, and specific binding of the PET ligand in vivo.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse, rat, or non-human primate) and place it in the PET scanner.[3]
-
Radiotracer Injection: Inject the radiolabeled antagonist intravenously as a bolus.
-
Dynamic PET Scan: Acquire dynamic PET data over a specific period (e.g., 60-90 minutes) to measure the tracer's kinetics in the brain.
-
Blocking Studies: To confirm specific binding, a separate group of animals is pre-treated with a known A₂A receptor antagonist before the injection of the radiotracer. A reduction in the uptake in A₂A receptor-rich regions indicates specific binding.
-
Metabolite Analysis: Collect blood samples at various time points during the scan to analyze the rate of metabolism of the radiotracer in plasma.
-
Data Analysis: Reconstruct the PET images and generate time-activity curves for different brain regions. Use kinetic modeling to quantify receptor binding, often expressed as the binding potential (BPND).
-
Visualizations: Pathways and Processes
To better illustrate the concepts central to A₂A receptor PET imaging, the following diagrams visualize the key signaling pathway, the experimental workflow for ligand validation, and the logical framework for comparing potential ligands.
Caption: A2A Receptor Signaling Pathway
Caption: Experimental Workflow for PET Ligand Validation
Caption: Logical Framework for Ligand Comparison
References
- 1. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. PET Imaging of the Adenosine A2A Receptor in the Rotenone-Based Mouse Model of Parkinson's Disease with [18F]FESCH Synthesized by a Simplified Two-Step One-Pot Radiolabeling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for A2A Receptor Antagonist 3
The responsible management of chemical compounds is a cornerstone of safe and ethical scientific research. This guide provides essential, step-by-step procedures for the proper disposal of "A2A receptor antagonist 3," a designation for a novel research compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering immediate safety and logistical information for operational and disposal planning.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As the specific hazards of a novel compound may not be fully known, a cautious approach is warranted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (nitrile gloves are a common standard), and safety glasses with side shields or chemical splash goggles. For handling powders or creating solutions where aerosols may be generated, a NIOSH-approved respirator may be necessary.
-
Engineering Controls: Conduct all handling and preparation of disposal materials within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
-
Spill Management: In the event of a spill, trained personnel should manage the cleanup. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, properly labeled container for hazardous waste disposal. The area should then be decontaminated.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
II. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[1][2]
-
Solid Waste:
-
Unused/Expired Compound: The pure, unused, or expired this compound is considered bulk chemical waste. It should be kept in its original container if possible, or a compatible, sealed container.
-
Contaminated Labware: Items such as pipette tips, gloves, and weighing papers that are contaminated with the compound should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. Do not mix different solvent waste streams unless their compatibility is known and confirmed.[1] Mixing incompatible chemicals can lead to violent reactions or the generation of toxic gases.[1]
-
Step 2: Waste Containment
Proper containment is essential to prevent leaks and spills.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1][3] Plastic containers are often preferred.
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[4]
-
Secondary Containment: Place waste containers in a secondary container, such as a plastic tub, to contain any potential leaks.[1][3]
Step 3: Labeling of Hazardous Waste
Accurate and thorough labeling is a regulatory requirement and is critical for the safety of waste handlers.[5] Each container must be clearly labeled.
| Label Information | Description | Citation |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | [1][3] |
| Chemical Contents | List the full chemical name of all constituents. Avoid using abbreviations or chemical formulas. For mixtures, list all components and their approximate percentages. | [1][3][6] |
| Hazards | Indicate the specific hazards of the waste (e.g., flammable, corrosive, toxic). If the hazards are not fully known, state "Hazards Not Fully Known." | [1] |
| Accumulation Start Date | The date when waste was first added to the container. | [1][3] |
| Principal Investigator | The name and contact information of the principal investigator responsible for the laboratory. | [1][3] |
| Laboratory Location | The building and room number where the waste was generated. | [3] |
Step 4: Storage and Disposal
-
Satellite Accumulation Area: Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5][7] Do not transport hazardous waste yourself.[4]
-
Documentation: Be prepared to provide the EHS office with all available information regarding the compound, including a Safety Data Sheet (SDS) if available.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
Caption: A workflow for the safe disposal of novel research chemicals.
Experimental Protocols
As "this compound" is a designated name for a research compound and not a universally recognized chemical, there are no specific, published experimental protocols to cite. Research involving a novel antagonist like this would typically require the development of detailed, peer-reviewed protocols for key experiments, including:
-
In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the antagonist for the A2A receptor versus other adenosine (B11128) receptor subtypes.
-
Cell-Based Functional Assays: To evaluate the compound's potency (e.g., IC50) in blocking A2A receptor-mediated signaling pathways (e.g., cAMP accumulation assays) in relevant cell lines.
-
Pharmacokinetic (PK) Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In Vivo Efficacy Studies: To test the therapeutic effect of the compound in a relevant animal model of a disease where A2A receptor antagonism is considered beneficial, such as Parkinson's disease.[8][9]
Researchers must develop detailed protocols for these experiments, incorporating specific safety precautions for handling the novel compound at each stage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for A2A Receptor Antagonist 3
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for handling A2A receptor antagonist 3, also identified as MedchemExpress (MCE) HY-144419. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.
Essential Safety Information
Immediate implementation of the following personal protective equipment (PPE) and handling protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards dictates the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against splashes, dust, and flying particles. |
| Hand Protection | Disposable nitrile gloves. For extended contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact with the compound. Gloves should be changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is recommended. It should be worn fully buttoned over personal clothing. | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the compound in a poorly ventilated area or if aerosolization is possible. | Prevents inhalation of the compound, which may be harmful. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols: Step-by-Step Handling and Disposal
The following protocols provide a systematic approach to safely handling this compound from receipt to disposal.
Receiving and Inspection
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify Compound: Confirm that the product name and catalog number (HY-144419) match the order.
-
Don Appropriate PPE: Before opening the package, ensure all required PPE is correctly worn.
Preparation of Stock Solutions
-
Work in a Ventilated Area: All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood or a designated, well-ventilated area.
-
Select Solvent: Based on experimental needs, select an appropriate solvent. For example, this compound is soluble in DMSO at a concentration of 62.5 mg/mL (193.86 mM), which may require ultrasonic assistance.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
Dissolving: Add the solvent to the solid and mix thoroughly. Use sonication if necessary to achieve complete dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -80°C or -20°C in tightly sealed vials. It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Operational Plan for Use in Experiments
-
Pre-Experiment Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood or ventilation system is functioning correctly.
-
Have a spill kit readily accessible.
-
Review the experimental protocol and identify all steps where the compound is handled.
-
-
Execution:
-
Retrieve the required amount of the stock solution from storage.
-
Perform all dilutions and additions within the fume hood.
-
Keep all containers with the compound covered when not in immediate use.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate solvent.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure containers are properly labeled with "Hazardous Waste" and the chemical name.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualized Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
